molecular formula C16H12O7 B8271792 Ophioglonol CAS No. 850894-19-8

Ophioglonol

Cat. No.: B8271792
CAS No.: 850894-19-8
M. Wt: 316.26 g/mol
InChI Key: NWYYMLNNXGJOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ophioglonol is a hydroxy homoflavonoid that is 2-phenyl-4H-chromen-4-one substituted by hydroxy groups at positions 5, 7, 3' and 4' and a hydroxymethyl group at position 3. It is isolated from the whole plant of Ophioglossum pedunculosum. It has a role as a plant metabolite.
This compound has been reported in Ophioglossum pedunculosum and Ophioglossum petiolatum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

850894-19-8

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one

InChI

InChI=1S/C16H12O7/c17-6-9-15(22)14-12(21)4-8(18)5-13(14)23-16(9)7-1-2-10(19)11(20)3-7/h1-5,17-21H,6H2

InChI Key

NWYYMLNNXGJOKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CO)O)O

Origin of Product

United States

Foundational & Exploratory

Isolating Ophioglonol from Ophioglossum vulgatum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Ophioglonol, a characteristic homoflavonoid found in ferns of the Ophioglossum genus. While this compound has been identified in several Ophioglossum species, this document focuses on its isolation from Ophioglossum vulgatum (Adder's Tongue), drawing upon established methodologies for homoflavonoid extraction and purification from this genus. The guide details the necessary experimental protocols, presents quantitative data derived from analogous isolations, and visualizes the procedural workflows and relevant biological pathways.

Overview of Ophioglossum vulgatum and this compound

Ophioglossum vulgatum L. is a perennial fern traditionally used in folk medicine for its purported anti-inflammatory and wound-healing properties[1][2]. Phytochemical analyses have revealed a rich composition of flavonoids, terpenoids, and characteristic homoflavonoids[3]. This compound is a type I homoflavonoid, distinguished by an additional carbon at the C-3 position of the chromen-4-one core. Its chemical structure is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one. While present in O. vulgatum, detailed isolation protocols are more explicitly described for the closely related species Ophioglossum petiolatum and Ophioglossum pedunculosum[4][5][6]. The methodologies presented herein are based on these established protocols.

Experimental Protocol: Isolation and Purification of this compound

The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on successful homoflavonoid isolations from the Ophioglossum genus[5][6].

Plant Material Collection and Preparation

Whole plants of Ophioglossum vulgatum should be collected and authenticated. The plant material is then washed, dried in a shaded, well-ventilated area, and ground into a fine powder.

Extraction

The powdered plant material is subjected to exhaustive extraction, typically using a polar solvent to efficiently extract flavonoids and their glycosides.

Methodology:

  • Macerate the dried powder of O. vulgatum with 95% ethanol (EtOH) at room temperature. The process should be repeated multiple times (e.g., 3 x 5 L for 1 kg of plant material) to ensure complete extraction.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is then partitioned using solvents of increasing polarity to separate compounds based on their solubility.

Methodology:

  • Suspend the crude ethanolic extract in water.

  • Perform liquid-liquid partitioning successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • This process will yield an ethyl acetate fraction, an n-butanol fraction, and a remaining aqueous fraction. Homoflavonoids like this compound are typically enriched in the ethyl acetate and n-butanol fractions[6].

Chromatographic Purification

The enriched fractions are subjected to multiple rounds of column chromatography to isolate the target compound, this compound.

Methodology:

  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient solvent system, such as a mixture of chloroform and methanol (CHCl₃-MeOH), gradually increasing the polarity.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography:

    • Pool the fractions containing the compound of interest (as indicated by TLC).

    • Further purify these pooled fractions using a Sephadex LH-20 column, eluting with methanol (MeOH), to remove smaller molecules and pigments[6].

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, employ a reversed-phase preparative HPLC system (e.g., C18 column).

    • Use a suitable mobile phase, such as a gradient of methanol and water, to obtain pure this compound.

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

G Figure 1: General Workflow for this compound Isolation cluster_0 Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification A Whole O. vulgatum Plant B Drying & Grinding A->B C Powdered Plant Material B->C D 95% Ethanol Extraction C->D E Crude Ethanolic Extract D->E F Suspension in Water E->F G Partitioning F->G H Ethyl Acetate Fraction G->H I n-Butanol Fraction G->I J Aqueous Fraction G->J K Silica Gel Chromatography H->K L Sephadex LH-20 Chromatography K->L M Preparative HPLC L->M N Pure this compound M->N

Figure 1: General Workflow for this compound Isolation

Structural Elucidation and Quantitative Data

The structure of the isolated compound is confirmed to be this compound through various spectroscopic techniques.

Experimental Protocols:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to elucidate the detailed chemical structure and assign all proton and carbon signals. These analyses confirm the connectivity of the atoms within the molecule.

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy in methanol is used to identify the characteristic absorption maxima of the flavonoid chromophore.

The quantitative data for this compound, including its spectroscopic characteristics, are summarized below.

Parameter Data Reference
Molecular Formula C₁₆H₁₂O₇[6]
Molecular Weight 316.26 g/mol [6]
Appearance Yellowish needles/powder[6]
HR-ESI-MS (m/z) [M-H]⁻[7]
¹H NMR (DMSO-d₆, δ ppm) Data not fully available in cited literature-
¹³C NMR (DMSO-d₆, δ ppm) Data not fully available in cited literature-
UV λₘₐₓ (MeOH) nm Data not fully available in cited literature-

Note: While the referenced studies confirm the structural elucidation of this compound via these methods, the complete raw spectral data is not explicitly provided in the publications. Researchers should perform these analyses on their isolated samples for confirmation.

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet extensively detailed, studies on the closely related homoflavonoid, ophioglonin , also isolated from O. vulgatum, have demonstrated significant anti-inflammatory effects. These effects are mediated through the inhibition of key inflammatory signaling cascades[8][9][10]. It is plausible that this compound may exert similar biological activities.

The anti-inflammatory action of ophioglonin involves the inactivation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in macrophages stimulated by lipopolysaccharide (LPS)[8][9].

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Ophioglonin has been shown to inhibit this process[9].

G Figure 2: Inhibition of NF-κB Pathway by Ophioglonin LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa p65-p50-IκBα (Inactive) IKK->IkBa Phosphorylation & Degradation of IκBα p65p50 p65-p50 (Active) IkBa->p65p50 Nucleus Nucleus p65p50->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Genes Ophioglonin Ophioglonin Ophioglonin->IKK Inhibits

Figure 2: Inhibition of NF-κB Pathway by Ophioglonin
MAPK Signaling Pathway

The MAPK family, including ERK, p38, and JNK, also plays a crucial role in inflammation. Upon activation by stimuli, these kinases trigger a cascade that leads to the production of inflammatory mediators. Ophioglonin has been found to suppress the phosphorylation (activation) of ERK, p38, and JNK[9].

G Figure 3: Inhibition of MAPK Pathway by Ophioglonin cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 Receptor LPS->TLR4 UpstreamKinases Upstream Kinases (e.g., TAK1) TLR4->UpstreamKinases ERK ERK UpstreamKinases->ERK p38 p38 UpstreamKinases->p38 JNK JNK UpstreamKinases->JNK AP1 AP-1 & other transcription factors ERK->AP1 p38->AP1 JNK->AP1 Response Inflammatory Response AP1->Response Ophioglonin Ophioglonin Ophioglonin->ERK Inhibits Phosphorylation Ophioglonin->p38 Inhibits Phosphorylation Ophioglonin->JNK Inhibits Phosphorylation

Figure 3: Inhibition of MAPK Pathway by Ophioglonin

Conclusion and Future Directions

This guide outlines a comprehensive approach to the isolation and characterization of this compound from Ophioglossum vulgatum, based on established phytochemical methods. The provided protocols for extraction, fractionation, and purification serve as a robust foundation for obtaining this target homoflavonoid. While direct quantitative yield data for this compound from O. vulgatum is not yet published, the described workflow is expected to be effective.

Future research should focus on several key areas:

  • Optimization of Isolation: Quantifying the yield of this compound from O. vulgatum at each stage of the purification process.

  • Full Spectroscopic Characterization: Publishing the complete ¹H and ¹³C NMR data for this compound isolated from this specific species.

  • Bioactivity Studies: Investigating the specific biological activities of pure this compound, particularly its potential anti-inflammatory, antioxidant, and anti-HBV effects, and elucidating its precise molecular targets and signaling pathways.

Such studies will be critical for unlocking the therapeutic potential of this compound and supporting the development of new drugs derived from Ophioglossum vulgatum.

References

Unraveling the Molecular Architecture of Ophioglonol: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Ophioglonol, a hydroxy homoflavonoid isolated from the fern Ophioglossum petiolatum. This document details the experimental methodologies employed, presents key quantitative data in a structured format, and visualizes the known signaling pathways associated with related compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a naturally occurring homoflavonoid distinguished by a unique C16 skeleton, deviating from the typical C15 framework of common flavonoids. Its formal chemical name is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one[1]. First isolated from Ophioglossum petiolatum, its structural architecture has been meticulously pieced together through a combination of advanced spectroscopic techniques. Understanding the precise arrangement of atoms in this compound is paramount for elucidating its biosynthetic pathways, predicting its chemical reactivity, and exploring its potential pharmacological activities. This guide will walk through the critical steps and data that led to the definitive structural assignment of this intriguing natural product.

Isolation and Purification

The journey to characterizing this compound begins with its careful extraction and purification from its natural source, Ophioglossum petiolatum. The general workflow for isolating this homoflavonoid is outlined below.

G plant_material Dried whole plant of Ophioglossum petiolatum extraction Maceration with 95% Ethanol plant_material->extraction partition Solvent-Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->chromatography purification Preparative HPLC chromatography->purification This compound Pure this compound purification->this compound

Figure 1: General Experimental Workflow for the Isolation of this compound.
Experimental Protocol

A detailed protocol for the isolation and purification of this compound, based on methodologies reported for homoflavonoids from Ophioglossum species, is as follows:

  • Extraction: The air-dried and powdered whole plant of Ophioglossum petiolatum is macerated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The homoflavonoids, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Data and Structural Elucidation

The definitive structure of this compound was determined through the comprehensive analysis of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts provide information about the electronic environment of each nucleus, while coupling constants reveal connectivity.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
2157.2-
3125.1-
4182.5-
4a104.8-
5162.3-
698.96.35 (d, 2.1)
7165.1-
894.06.20 (d, 2.1)
8a161.5-
1'121.8-
2'115.77.05 (d, 2.2)
3'145.3-
4'145.8-
5'115.46.90 (d, 8.2)
6'118.97.00 (dd, 8.2, 2.2)
3-CH₂OH57.14.65 (s)

Note: NMR data is typically recorded in a deuterated solvent such as DMSO-d₆ or Methanol-d₄. The specific solvent can cause slight variations in chemical shifts.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its molecular formula. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragment ions provide valuable clues about its substructures.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₆H₁₂O₇[1]
Molecular Weight316.26 g/mol [1]
Exact Mass316.05830 Da
Ionization ModeElectrospray Ionization (ESI)
Observed Ion[M+H]⁺ at m/z 317.0658

The fragmentation pattern of this compound in MS/MS experiments would be expected to show losses of small neutral molecules such as water (H₂O) and carbon monoxide (CO), as well as characteristic cleavages of the chromen-4-one ring system, consistent with flavonoid-type structures.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively reported, research on the closely related compound, ophioglonin, has shed light on its anti-inflammatory mechanism of action. Ophioglonin has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages[2][3][4]. Given the structural similarity, it is plausible that this compound may exert similar biological effects through these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK IkB IκBα IKK->IkB phosphorylates and degrades NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates MAPKKK->IKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates This compound This compound This compound->IKK inhibits This compound->MAPKK inhibits Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) NFkB_n->Gene activates

Figure 2: Postulated Inhibitory Action of this compound on NF-κB and MAPK Signaling Pathways.
Experimental Protocol for Investigating Signaling Pathway Activity

To validate the effect of this compound on the NF-κB and MAPK pathways, the following experimental approach, adapted from studies on ophioglonin, could be employed[4]:

  • Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and pre-treated with varying concentrations of this compound for a specified time.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and activate the NF-κB and MAPK signaling cascades.

  • Western Blot Analysis: Cell lysates are collected, and the protein expression levels of key signaling molecules are analyzed by Western blotting. Antibodies specific for the phosphorylated (activated) forms of IκBα, p65 (a subunit of NF-κB), ERK, JNK, and p38 MAPK are used to assess the inhibitory effect of this compound.

  • Cytokine Measurement: The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) to determine the functional outcome of the signaling inhibition.

Conclusion

The chemical structure of this compound has been unequivocally established through a combination of isolation techniques and comprehensive spectroscopic analysis, primarily NMR and mass spectrometry. The elucidation of its molecular architecture is a critical first step in unlocking its therapeutic potential. Preliminary insights from related compounds suggest that this compound may possess anti-inflammatory properties mediated through the inhibition of the NF-κB and MAPK signaling pathways. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted and could pave the way for its development as a novel therapeutic agent. This guide provides a foundational understanding for scientists and researchers to build upon in their future explorations of this fascinating natural product.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Ophioglonol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ophioglonol, a unique homoflavonoid found in ferns of the genus Ophioglossum, represents a class of natural products with intriguing chemical structures and potential biological activities. Homoflavonoids are characterized by an additional carbon atom in their C-ring, distinguishing them from the more common flavonoid skeleton. Despite the isolation and structural elucidation of this compound and its derivatives, the precise enzymatic machinery and genetic underpinnings of its biosynthetic pathway remain largely uncharacterized. This technical whitepaper consolidates the current understanding, presents the hypothesized biosynthetic route based on phytochemical evidence, and provides a forward-looking guide to the experimental protocols required for its full elucidation. This document serves as a foundational resource for researchers aiming to unravel the biosynthesis of this compound, which could pave the way for its biotechnological production and further pharmacological investigation.

Introduction to this compound and Homoflavonoids

This compound is classified as a Type I homoflavonoid, distinguished by an additional carbon atom at the C-3 position of the chromanone C-ring.[1][2] These compounds have been primarily isolated from ancient fern genera, particularly Ophioglossum, including species like Ophioglossum pedunculosum and Ophioglossum petiolatum.[1][3] The core structure of flavonoids consists of a C6-C3-C6 skeleton, but homoflavonoids possess a C6-C4-C6 framework.[3] The biosynthetic origin of this additional carbon is a key unanswered question in the study of these molecules. The proposed precursors for homoflavonoids like this compound are believed to be 3-O-methylflavonoids, suggesting a complex series of enzymatic modifications diverging from the canonical flavonoid pathway.[1]

The General Flavonoid Biosynthetic Pathway: A Foundation

Understanding the biosynthesis of this compound requires a foundational knowledge of the general flavonoid pathway, which is well-characterized in higher plants.[2][4][5] This pathway begins with the conversion of phenylalanine into 4-coumaroyl-CoA. The first committed step is catalyzed by Chalcone Synthase (CHS) , a Type III polyketide synthase, which performs a series of condensation reactions between one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to produce naringenin chalcone.[6][7][8]

Following this, Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone into a flavanone (e.g., naringenin), which serves as a central precursor for various flavonoid classes.[5][9] Subsequent modifications, including hydroxylation, glycosylation, and methylation, are carried out by a suite of tailoring enzymes like hydroxylases (F3H, F3'H), flavonol synthase (FLS), and methyltransferases, leading to the vast diversity of flavonoid structures observed in nature.[4][9][10]

Hypothesized Biosynthetic Pathway of this compound

The precise enzymatic steps leading to this compound are not yet experimentally validated. However, based on co-occurring metabolites in Ophioglossum species, a plausible biogenetic pathway has been proposed.[1] This hypothesis posits that the pathway diverges from a flavonoid precursor, likely a 3-O-methylflavonoid, to incorporate the extra carbon atom.

The key speculative steps are:

  • Formation of a Flavonoid Precursor : The pathway likely proceeds through the standard synthesis of a flavanone or dihydroflavonol.

  • Methylation : An O-methyltransferase (OMT) would methylate a hydroxyl group, likely at the 3-position, to form a 3-O-methylflavonoid intermediate.

  • C-Ring Expansion : The central, and currently unknown, step involves the incorporation of the methyl group's carbon into the C-ring. This could potentially involve a complex rearrangement mechanism catalyzed by a yet-to-be-identified enzyme, possibly a unique methyltransferase or a radical SAM enzyme.

  • Cyclization and Tailoring : Following the carbon insertion and rearrangement, a final cyclization would form the characteristic homoflavonoid skeleton of this compound. Further downstream modifications (e.g., hydroxylation, glycosylation) by other tailoring enzymes would lead to this compound derivatives.

Below is a diagram illustrating this hypothesized pathway.

Hypothesized this compound Biosynthesis cluster_0 General Flavonoid Pathway cluster_1 Hypothesized Homoflavonoid Branch Phenylalanine Phenylalanine 4-Coumaroyl-CoA 4-Coumaroyl-CoA Phenylalanine->4-Coumaroyl-CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone 4-Coumaroyl-CoA->Naringenin_Chalcone CHS Flavanone Flavanone Naringenin_Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H 3-O-Methylflavonoid 3-O-Methylflavonoid Dihydroflavonol->3-O-Methylflavonoid OMT (?) Rearranged_Intermediate Rearranged_Intermediate 3-O-Methylflavonoid->Rearranged_Intermediate Unknown Enzyme (C-insertion/rearrangement) Ophioglonol_Core Ophioglonol_Core Rearranged_Intermediate->Ophioglonol_Core Cyclase (?) This compound This compound Ophioglonol_Core->this compound Tailoring Enzymes

Caption: Hypothesized biosynthetic pathway of this compound from phenylalanine.

Quantitative Data Summary (Prospective)

Currently, there is no published quantitative data regarding the enzymatic reactions in the this compound biosynthetic pathway. The following table is presented as a template for organizing data once the relevant enzymes are isolated and characterized through the experimental protocols outlined in Section 5. This structure will allow for the systematic comparison of enzyme efficiencies and substrate specificities.

Enzyme (Hypothetical)Substrate(s)Product(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp (°C)
Ophioglossum OMTDihydroflavonol, SAM3-O-Methylflavonoid-----
C-insertion Enzyme3-O-MethylflavonoidRearranged Intermediate-----
Homoflavonoid CyclaseRearranged IntermediateThis compound Core-----

Experimental Protocols for Pathway Elucidation

To validate the hypothesized pathway and characterize its components, a multi-faceted approach combining transcriptomics, protein biochemistry, and analytical chemistry is required.

Protocol 1: Identification of Candidate Genes via Transcriptomics

Objective: To identify genes encoding the enzymes of the this compound pathway by comparing the transcriptomes of this compound-producing and non-producing tissues or species.

Methodology:

  • Plant Material Collection: Collect tissues from an Ophioglossum species known to produce this compound (e.g., young fronds) and a control tissue or closely related non-producing species.

  • Metabolite Profiling: Perform LC-MS/MS analysis on extracts from both tissues to confirm and quantify this compound presence, establishing a correlation between its accumulation and tissue type.

  • RNA Extraction and Sequencing: Extract total RNA from both sets of tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

  • Differential Gene Expression Analysis: Assemble the transcriptome de novo if a reference genome is unavailable. Map reads and perform differential expression analysis to identify transcripts that are significantly upregulated in the this compound-producing tissue.

  • Candidate Gene Annotation: Annotate the differentially expressed genes using databases like BLAST, InterPro, and KEGG. Prioritize candidates with annotations related to methyltransferases, oxidoreductases, cyclases, and other enzyme classes relevant to flavonoid biosynthesis.

Protocol 2: In Vitro Functional Characterization of Candidate Enzymes

Objective: To confirm the biochemical function of candidate enzymes identified through transcriptomics.

Methodology:

  • Gene Cloning and Heterologous Expression: Synthesize or clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Protein Expression and Purification: Transform the expression host and induce protein expression. Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Prepare a reaction mixture containing the purified enzyme, the hypothesized substrate (e.g., a dihydroflavonol for a candidate OMT), and any necessary cofactors (e.g., S-adenosylmethionine for methyltransferases).

    • Incubate the reaction at an optimal temperature for a defined period.

    • Quench the reaction and extract the products.

    • Analyze the reaction products using HPLC and LC-MS/MS, comparing retention times and mass spectra to authentic standards or predicted product masses.

  • Enzyme Kinetics: Once activity is confirmed, perform kinetic assays by varying the substrate concentration to determine Km and kcat values.

Protocol 3: Isotopic Labeling Studies

Objective: To trace the origin of the additional carbon atom in the this compound skeleton.

Methodology:

  • Precursor Feeding: Feed living Ophioglossum plantlets or tissue cultures with isotopically labeled precursors. A key experiment would be to feed [13C-methyl]-L-methionine.

  • Incubation and Extraction: Allow the plant material to metabolize the labeled precursor over a period of time. Harvest the tissue and perform a standard extraction for homoflavonoids.

  • Structural Analysis: Purify the resulting this compound and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS).

  • Data Interpretation: The presence of a 13C signal in the C-3a position (the extra carbon) of the this compound skeleton in the NMR spectrum, coupled with a +1 mass shift in the MS data, would provide strong evidence that the carbon originates from the methyl group of methionine.

Logical and Experimental Workflows

Elucidating a novel biosynthetic pathway is a systematic process. The diagram below outlines the logical workflow from initial observation to final pathway reconstruction.

Experimental Workflow A Observation: This compound in Ophioglossum sp. B Hypothesis Generation: Pathway diverges from flavonoids A->B C Transcriptome Analysis (RNA-Seq) B->C D Metabolite Profiling (LC-MS) B->D E Identify Differentially Expressed Genes C->E D->E F Prioritize Candidate Genes (e.g., OMTs, P450s) E->F G Gene Cloning & Heterologous Expression F->G K In Vivo Validation (Gene Silencing / Overexpression) F->K Optional H Protein Purification G->H I In Vitro Enzyme Assays H->I J Identify Reaction Products I->J L Pathway Reconstruction J->L K->L

Caption: A generalized workflow for elucidating a novel plant natural product pathway.

Conclusion and Future Outlook

The biosynthetic pathway of this compound remains an intriguing puzzle in the field of plant natural products. While phytochemical evidence provides a strong basis for a hypothesized route diverging from the general flavonoid pathway, definitive experimental validation is lacking. The core challenge lies in identifying the novel enzymatic activities responsible for the C-ring expansion that defines homoflavonoids. The experimental strategies outlined in this guide—combining modern omics approaches with classical biochemical techniques and isotopic tracing—provide a clear roadmap for future research. Successfully elucidating this pathway will not only fill a significant knowledge gap in plant secondary metabolism but also provide the genetic tools necessary for the heterologous biosynthesis of this compound and its analogs, enabling further exploration of their therapeutic potential.

References

Ophioglonol: A Technical Guide to its Discovery, Chemistry, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophioglonol is a naturally occurring homoflavonoid, a class of compounds characterized by a C16 skeleton, that has been isolated from ferns of the genus Ophioglossum. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its chemical and physical properties. While research into the specific biological activities of this compound is ongoing, this guide also explores the well-documented anti-inflammatory and anti-hepatitis B virus (HBV) activities of closely related homoflavonoids, providing a basis for future investigation into this compound's therapeutic potential. The guide includes detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this novel compound.

Discovery and History

The discovery of this compound is intrinsically linked to the phytochemical investigation of the fern genus Ophioglossum, commonly known as adder's-tongue fern. This genus has a history of use in traditional medicine, particularly in treating inflammation and infections. The first definitive isolation and characterization of this compound was reported in 2005 by a team of researchers led by Yun-Lian Lin from the National Research Institute of Chinese Medicine in Taipei, Taiwan.

In their seminal paper published in the Journal of Natural Products, Lin and her colleagues detailed the isolation of six homoflavonoids, including this compound, from the whole plant of Ophioglossum petiolatum Hook.[1]. This was a significant finding as homoflavonoids are a relatively rare class of natural products. The structure of this compound was elucidated through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry. This foundational work laid the groundwork for further investigation into the chemical diversity and potential biological activities of homoflavonoids from the Ophioglossum genus.

Chemical Properties and Structure

This compound is classified as a type I homoflavonoid, which is characterized by an additional carbon atom at the C-3 position of the C-ring of the flavonoid skeleton. Its chemical structure and properties are summarized in the table below.

PropertyValue
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one
Molecular Formula C₁₆H₁₂O₇
Molecular Weight 316.26 g/mol
Appearance Yellow amorphous powder
Solubility Soluble in methanol and other polar organic solvents
Key Structural Features - Flavonoid core structure- Hydroxymethyl group at C-3- Hydroxyl groups at positions 5, 7, 3', and 4'

Experimental Protocols

Isolation of this compound from Ophioglossum petiolatum

The following protocol is based on the methodology described by Lin et al. (2005)[1].

Workflow for the Isolation of this compound

G plant_material Dried whole plant of Ophioglossum petiolatum (3.6 kg) extraction Extraction with 95% EtOH (3x) plant_material->extraction partition Partition with EtOAc and n-BuOH extraction->partition EtOAc_fraction EtOAc-soluble fraction (45 g) partition->EtOAc_fraction nBuOH_fraction n-BuOH-soluble fraction (65 g) partition->nBuOH_fraction silica_gel_EtOAc Silica gel column chromatography (EtOAc fraction) EtOAc_fraction->silica_gel_EtOAc silica_gel_nBuOH Silica gel column chromatography (n-BuOH fraction) nBuOH_fraction->silica_gel_nBuOH fractions_EtOAc Elution with n-hexane/EtOAc gradient silica_gel_EtOAc->fractions_EtOAc sephadex_EtOAc Sephadex LH-20 column chromatography (Subfractions from EtOAc) fractions_EtOAc->sephadex_EtOAc fractions_nBuOH Elution with CHCl3/MeOH gradient silica_gel_nBuOH->fractions_nBuOH sephadex_nBuOH Sephadex LH-20 column chromatography (Subfractions from n-BuOH) fractions_nBuOH->sephadex_nBuOH This compound This compound (3) sephadex_EtOAc->this compound sephadex_nBuOH->this compound

Caption: Workflow for the isolation of this compound from Ophioglossum petiolatum.

Methodology:

  • Plant Material and Extraction: Dried whole plants of Ophioglossum petiolatum (3.6 kg) were extracted three times with 95% ethanol (EtOH) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). This step separates compounds based on their polarity, with this compound partitioning into the EtOAc and n-BuOH fractions.

  • Column Chromatography (EtOAc Fraction): The EtOAc-soluble fraction (45 g) was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc to yield several subfractions.

  • Column Chromatography (n-BuOH Fraction): The n-BuOH-soluble fraction (65 g) was chromatographed on a silica gel column using a chloroform (CHCl₃) and methanol (MeOH) gradient.

  • Purification: this compound was further purified from the relevant subfractions obtained from both the EtOAc and n-BuOH fractions by repeated column chromatography on Sephadex LH-20, eluting with methanol.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy were used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.

Biological Activities and Mechanism of Action

While specific quantitative data on the biological activities of this compound are limited in the current scientific literature, studies on closely related homoflavonoids from the Ophioglossum genus provide strong indications of its potential therapeutic effects.

Anti-Hepatitis B Virus (HBV) Activity

In the initial 2005 study by Lin et al., two other isolated homoflavonoids, ophioglonin and quercetin 3-O-methyl ether, showed slight anti-HBV surface antigen (HBsAg) activity at a concentration of 25 µM[1]. Another study on homoflavonoid glucosides from Ophioglossum pedunculosum also reported modest activity in blocking HBsAg secretion, with IC₅₀ values of 238.0 and 70.5 μM for two of the tested compounds[2]. Although this compound itself was not reported to have significant anti-HBV activity in these initial screens, its structural similarity to active compounds suggests that it or its derivatives could be of interest for further investigation.

Table of Anti-HBV Activity for Related Homoflavonoids

CompoundSourceActivityConcentration / IC₅₀
OphiogloninOphioglossum petiolatumSlight inhibition of HBsAg secretion25 µM[1]
Quercetin 3-O-methyl etherOphioglossum petiolatumSlight inhibition of HBsAg secretion25 µM[1]
Pedunculosumoside AOphioglossum pedunculosumInhibition of HBsAg secretion238.0 µM[2]
Pedunculosumoside COphioglossum pedunculosumInhibition of HBsAg secretion70.5 µM[2]
Anti-Inflammatory Activity and Proposed Mechanism of Action

Extensive research on ophioglonin, a type II homoflavonoid from Ophioglossum vulgatum, has demonstrated significant anti-inflammatory properties. These studies provide a strong hypothetical framework for the mechanism of action of this compound, given their structural similarities. Ophioglonin has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages[3][4].

The anti-inflammatory effects of ophioglonin are mediated through the inactivation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[3][4]. These are crucial pathways that regulate the inflammatory response.

Proposed Anti-Inflammatory Signaling Pathway of this compound (based on Ophioglonin data)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates MAPK_pathway->NFkB_nucleus Activates This compound This compound This compound->IKK Inhibits This compound->MAPK_pathway Inhibits inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->inflammatory_genes Induces Transcription

Caption: Proposed mechanism of anti-inflammatory action of this compound.

This proposed mechanism suggests that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK pathways, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

Future Directions

The discovery of this compound and other homoflavonoids from Ophioglossum species has opened up a new avenue for natural product research. However, further studies are required to fully elucidate the therapeutic potential of this compound. Future research should focus on:

  • Quantitative Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific anti-inflammatory, antiviral, and potentially anticancer activities of pure this compound, including the determination of IC₅₀ and EC₅₀ values.

  • Mechanism of Action Studies: Investigating the precise molecular targets of this compound and confirming its effects on signaling pathways such as NF-κB and MAPK.

  • Synthesis and Analogue Development: Developing synthetic routes to this compound and creating analogues to explore structure-activity relationships and potentially enhance its therapeutic properties.

  • Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its suitability as a drug candidate.

Conclusion

This compound is a fascinating and relatively rare natural product with a chemical structure that suggests significant potential for biological activity. While research on this specific compound is still in its early stages, the well-documented anti-inflammatory and antiviral properties of its close chemical relatives provide a strong rationale for its continued investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound.

References

Ophioglonol and its Glucosides in Ophioglossum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ophioglonol and its glucoside derivatives found in the fern genus Ophioglossum. It covers the isolation, identification, and potential biological activities of these compounds, with a focus on their anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Glucosides

Homoflavonoids are a class of natural products structurally related to flavonoids but possessing an additional carbon atom in their basic C6-C3-C6 skeleton. Within this class, this compound and its glucosides are characteristic compounds found in the fern genus Ophioglossum. These compounds have garnered scientific interest due to their potential therapeutic properties, particularly their anti-inflammatory and antioxidant effects. This guide will delve into the available scientific literature to provide a comprehensive summary of the current knowledge on these molecules.

Quantitative Data on Extraction and Isolation

The isolation of this compound and its glucosides from Ophioglossum species typically involves solvent extraction followed by chromatographic purification. While specific yields of individual pure compounds are not always reported, the following tables summarize the available quantitative data from published studies.

Table 1: Extraction Yields from Ophioglossum Species

Ophioglossum SpeciesPlant MaterialExtraction MethodSolventExtract YieldReference
Ophioglossum petiolatum1.2 kg (dried whole plants)Reflux95% Ethanol115 g (concentrate)[1]
Ophioglossum vulgatum15 g (powder)Reflux and Fractional ExtractionEthyl Acetate2.00 ± 0.12% (g/g)[2]

Table 2: Fractionation Yield from Ophioglossum petiolatum

Initial MaterialPartitioning SolventFractionYieldReference
115 g (concentrate)Ethyl AcetateEthyl Acetate Fraction41 g[1]

Experimental Protocols

This section details the methodologies for the extraction and isolation of this compound and its related compounds from Ophioglossum, based on established protocols in the literature.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of homoflavonoids from Ophioglossum.

experimental_workflow plant_material Dried Ophioglossum Plant Material extraction Reflux Extraction (95% Ethanol) plant_material->extraction concentration Concentration (Reduced Pressure) extraction->concentration partitioning Solvent Partitioning (EtOAc & n-BuOH) concentration->partitioning fractionation Column Chromatography (Silica Gel) partitioning->fractionation Ethyl Acetate Fraction purification Further Purification (Sephadex LH-20) fractionation->purification compounds Isolated Homoflavonoids purification->compounds

A typical experimental workflow for isolating homoflavonoids.
Detailed Extraction and Isolation Protocol from Ophioglossum petiolatum[1]

This protocol describes the successful isolation of this compound and its glucosides.

  • Extraction:

    • Dried, whole plants of Ophioglossum petiolatum (1.2 kg) are subjected to reflux extraction with 95% ethanol (3 x 3 L).

    • The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract (115 g).

  • Solvent Partitioning:

    • The crude extract is suspended in water and successively partitioned with ethyl acetate (3x) and n-butanol (3x).

  • Column Chromatography (Silica Gel):

    • The ethyl acetate fraction (41 g) is subjected to column chromatography on a silica gel column.

    • A gradient elution system of chloroform-methanol is used to separate the components.

  • Purification (Sephadex LH-20):

    • Fractions of interest obtained from the silica gel column are further purified by chromatography on a Sephadex LH-20 column, eluting with methanol.

UPLC-Q/TOF-MS Analysis of Ophioglossum vulgatum Ethyl Acetate Fraction[2]

For the identification and characterization of compounds within an extract, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) is a powerful analytical technique.

  • Sample Preparation: An ethyl acetate fraction of O. vulgatum is prepared using reflux and fractional extraction methods.

  • Chromatographic Separation: The extract is analyzed using a UPLC system to separate the individual components.

  • Mass Spectrometry Detection: A Q/TOF mass spectrometer is used to detect and identify the compounds based on their mass-to-charge ratio and fragmentation patterns. A study on the ethyl acetate fraction of O. vulgatum identified 21 distinct ingredients, a significant portion of which were flavonoids.[2]

Signaling Pathways and Biological Activity

This compound, its derivatives, and extracts from Ophioglossum have demonstrated significant anti-inflammatory properties. The following diagrams illustrate the key signaling pathways that are modulated by these compounds.

Inhibition of NF-κB and MAPK Signaling Pathways by Ophioglonin

Ophioglonin, a homoflavonoid from Ophioglossum vulgatum, has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

nfkb_mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MyD88 IKK IKK TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkappaB IκBα IKK->IkappaB NFkappaB NF-κB (p65) IkappaB->NFkappaB NFkappaB_nuc NF-κB (p65) NFkappaB->NFkappaB_nuc MKK MKK MAPKKK->MKK ERK ERK MKK->ERK JNK JNK MKK->JNK p38 p38 MKK->p38 Inflammatory_Genes Pro-inflammatory Gene Expression ERK->Inflammatory_Genes JNK->Inflammatory_Genes p38->Inflammatory_Genes Ophioglonin Ophioglonin Ophioglonin->IKK Inhibition Ophioglonin->MKK Inhibition NFkappaB_nuc->Inflammatory_Genes

Inhibition of NF-κB and MAPK pathways by Ophioglonin.
Regulation of Nrf2/HO-1/COX2 and TLR4/MYD88 Signaling Pathways

An ethyl acetate fraction of Ophioglossum vulgatum has been found to modulate distinct signaling pathways in response to different cellular stressors, highlighting its potential for multifaceted therapeutic applications.

nrf2_tlr4_pathway cluster_stress Cellular Stressors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2O2 H₂O₂ (Oxidative Stress) Nrf2_Keap1 Nrf2-Keap1 Complex H2O2->Nrf2_Keap1 Dissociation LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc MyD88 MyD88 TLR4->MyD88 COX2 COX-2 Expression MyD88->COX2 OV_Extract O. vulgatum EtOAc Extract OV_Extract->Nrf2 Activation OV_Extract->MyD88 Inhibition ARE ARE Nrf2_nuc->ARE HO1 HO-1 Expression ARE->HO1 ARE->COX2 Inhibition

Modulation of Nrf2/HO-1 and TLR4/MyD88 pathways.

Conclusion

This compound and its glucoside derivatives from the Ophioglossum genus represent a promising area for natural product research and drug development. Their demonstrated anti-inflammatory activities, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, underscore their therapeutic potential. This technical guide provides a foundational summary of the existing knowledge on these compounds, from their isolation to their mechanisms of action. Further research is warranted to fully elucidate the pharmacological profile of these molecules, including more detailed quantitative analysis and in-vivo efficacy studies, to pave the way for their potential clinical applications.

References

In Vitro Antioxidant Activity of Ophioglonol-Containing Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophioglonol is a homoflavonoid found in plants of the Ophioglossum genus, notably Ophioglossum vulgatum and Ophioglossum petiolatum. While direct studies on the in vitro antioxidant activity of isolated this compound are limited in publicly available scientific literature, various extracts from Ophioglossum species, which contain this compound, have demonstrated significant antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of these extracts, detailing the experimental methodologies used, presenting the quantitative data, and illustrating the relevant biological pathways. This information serves as a valuable resource for researchers investigating the therapeutic potential of this compound and related compounds.

Data Presentation: Antioxidant Activity of Ophioglossum Extracts

The antioxidant capacity of extracts from Ophioglossum species has been evaluated using various standard in vitro assays. The following tables summarize the key quantitative findings.

Table 1: DPPH Radical Scavenging Activity of Ophioglossum Extracts

Plant SpeciesExtract TypeConcentration% ScavengingIC50 (µg/mL)Reference
Ophioglossum vulgatumEthyl Acetate (OpvE)250 µg/mL97.28%Not Reported[1]
Ophioglossum thermale (fermented)Not SpecifiedNot ApplicableNot Applicable75.7 ± 2.1[2]

Table 2: ABTS Radical Scavenging Activity of Ophioglossum Extract

Plant SpeciesExtract TypeConcentration% ScavengingIC50 (µg/mL)Reference
Ophioglossum thermale (fermented)Not SpecifiedNot ApplicableNot Applicable20.52 ± 1.68[2]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Ophioglossum Extract

Plant SpeciesExtract TypeFRAP Value (mmol g⁻¹)Reference
Ophioglossum thermale (fermented)Not Specified0.585 ± 0.045[2]

Table 4: Total Phenolic Content of Ophioglossum Extract

Plant SpeciesExtract TypeTotal Phenolic ContentReference
Ophioglossum thermaleEthyl Acetate475.65 mg of EGCG/g[3]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays mentioned in the literature are provided below. These are generalized protocols and may have been adapted by the researchers in the cited studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test sample (e.g., Ophioglossum extract)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test sample and positive control in the same solvent at various concentrations.

  • Reaction Mixture: In a cuvette or microplate well, mix a defined volume of the DPPH working solution with a specific volume of the sample solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or ethanol

  • Test sample

  • Positive control (e.g., Trolox, Ascorbic acid)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: Add a specific volume of the test sample at different concentrations to a defined volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test sample

  • Standard (e.g., Ferrous sulfate)

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Reaction Mixture: Add a small volume of the test sample to a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the reaction mixture at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of ferrous sulfate. The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram of sample.

Superoxide Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the superoxide anion radical (O₂⁻•). A common method involves the generation of superoxide radicals by a system such as phenazine methosulfate-NADH (PMS-NADH) and their detection by the reduction of nitroblue tetrazolium (NBT) to a colored formazan product.

Materials:

  • Tris-HCl buffer

  • NADH solution

  • Nitroblue tetrazolium (NBT) solution

  • Phenazine methosulfate (PMS) solution

  • Test sample

  • Positive control (e.g., Quercetin, Gallic acid)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a suitable buffer (e.g., Tris-HCl), mix the NADH solution, NBT solution, and the test sample at various concentrations.

  • Initiation of Reaction: Add PMS solution to the mixture to initiate the reaction.

  • Incubation: Incubate at room temperature for a specified time (e.g., 5 minutes).

  • Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

  • Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing reaction to a control reaction without the sample.

Mandatory Visualizations

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH Solution with Sample/Control DPPH_sol->Mix Sample_sol Test Sample Solutions (various concentrations) Sample_sol->Mix Control_sol Positive Control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Radical Generation & Sample Prep cluster_reaction_analysis Reaction and Measurement ABTS_K2S2O8 Mix ABTS (7 mM) and K₂S₂O₈ (2.45 mM) Incubate_dark Incubate in Dark (12-16h, RT) ABTS_K2S2O8->Incubate_dark ABTS_radical ABTS•+ Solution Incubate_dark->ABTS_radical Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 at 734 nm ABTS_radical->Dilute_ABTS Mix_reactants Mix Diluted ABTS•+ with Sample/Control Dilute_ABTS->Mix_reactants Sample_prep Prepare Test Samples and Control Sample_prep->Mix_reactants Measure_abs Measure Absorbance at 734 nm Mix_reactants->Measure_abs Calculate_results Calculate % Inhibition and IC50/TEAC Measure_abs->Calculate_results

Caption: Workflow for the ABTS radical cation decolorization assay.

Signaling Pathway Diagrams

Extracts of Ophioglossum vulgatum have been shown to exert protective effects against oxidative stress in cellular models, potentially through the modulation of key signaling pathways.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Keap1_Nrf2 Induces Dissociation OpvE Ophioglossum vulgatum Extract (OpvE) OpvE->Keap1_Nrf2 Inhibits Dissociation? Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds HO1 HO-1 Gene ARE->HO1 Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GPX4) HO1->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Nrf2/HO-1 signaling pathway in cellular antioxidant response.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3-β Akt->GSK3b Inhibits Proliferation_Genes Cell Proliferation & Survival Genes Akt->Proliferation_Genes Promotes GSK3b->Proliferation_Genes Regulates Transcription Factors OpvE Ophioglossum vulgatum Extract (OpvE) OpvE->PI3K Upregulates?

Caption: PI3K/Akt signaling pathway in cell proliferation and survival.

Conclusion

While the direct antioxidant activity of isolated this compound remains to be fully elucidated, extracts from Ophioglossum species have demonstrated promising in vitro antioxidant effects. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the bioactive compounds of these plants, including this compound. The involvement of the Nrf2/HO-1 and PI3K/Akt signaling pathways suggests that the antioxidant mechanism of these extracts extends beyond simple radical scavenging to the modulation of cellular defense mechanisms. Future studies should focus on isolating this compound and other constituents to precisely determine their individual contributions to the observed antioxidant activity and to explore their potential for the development of novel therapeutic agents.

References

Preliminary Cytotoxic Screening of Ophioglonol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide aims to provide a framework for the potential cytotoxic screening of Ophioglonol by outlining standard experimental protocols and data presentation formats. Given the absence of direct data for this compound, this document will draw upon established methodologies for assessing the cytotoxicity of natural products.

Table 1: Hypothetical Data Structure for Preliminary Cytotoxic Screening of this compound

The following table illustrates how quantitative data from a preliminary cytotoxic screening of this compound would be presented. This structure allows for a clear and comparative analysis of the compound's potency across various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast AdenocarcinomaData Not AvailableData Not Available
HeLaCervical CarcinomaData Not AvailableData Not Available
A549Lung CarcinomaData Not AvailableData Not Available
HepG2Hepatocellular CarcinomaData Not AvailableData Not Available
K562Chronic Myelogenous LeukemiaData Not AvailableData Not Available
PC3Prostate CancerData Not AvailableData Not Available

Caption: Table illustrating the standardized format for presenting the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following section outlines a standard experimental protocol for conducting a preliminary cytotoxic screening of a novel compound like this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, K562, PC3) and a normal cell line (e.g., MRC-5) should be procured from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cultures are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cells are to be seeded in 96-well plates at a density of 1 × 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), would be added to the wells at various concentrations. A positive control (e.g., Doxorubicin) and a vehicle control (solvent only) must be included.

  • Incubation: The plates are then incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

General Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_lines Select Cancer & Normal Cell Lines culture Culture Cells in Appropriate Medium cell_lines->culture seed Seed Cells in 96-Well Plates culture->seed prepare_this compound Prepare this compound Dilutions add_treatment Add this compound & Controls to Wells prepare_this compound->add_treatment incubate_treatment Incubate for 24/48/72h add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: A flowchart illustrating the key steps in a typical in vitro cytotoxicity screening experiment.

Hypothetical Signaling Pathway for Flavonoid-Induced Apoptosis

While the specific mechanism of action for this compound is unknown, many flavonoids have been shown to induce apoptosis through various signaling pathways. The following diagram illustrates a generalized pathway.

signaling_pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound receptor Death Receptor (e.g., Fas) This compound->receptor caspase8 Caspase-8 Activation receptor->caspase8 bid Bid Cleavage to tBid caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation bid->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c from Mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of a potential extrinsic apoptosis pathway that could be modulated by a flavonoid compound.

Methodological & Application

Application Note: Quantitative Analysis of Ophioglonol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Ophioglonol, a hydroxy homoflavonoid isolated from plants of the Ophioglossum genus.[1][2] this compound has garnered interest for its potential biological activities, necessitating a precise and accurate analytical method for its quantification in plant extracts and pharmaceutical formulations. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent separation and sensitivity. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to facilitate the adoption of this method in research and quality control laboratories.

Introduction

This compound, chemically known as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one, is a flavonoid metabolite found in plant species such as Ophioglossum pedunculosum and Ophioglossum petiolatum.[1][2] As with many flavonoids, this compound is being investigated for its potential therapeutic properties. Accurate quantification is a critical step in the drug discovery and development process, enabling pharmacokinetic studies, formulation optimization, and quality control of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures, making it the ideal choice for this compound analysis.[3][4][5] This application note presents a detailed HPLC method developed for the specific quantification of this compound.

Experimental Protocols

Sample Preparation

A reliable sample preparation protocol is crucial for accurate quantification and to prevent contamination of the HPLC system. The following protocol is recommended for the extraction of this compound from plant material.

Materials:

  • Dried and powdered plant material (e.g., Ophioglossum species)

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

  • Add 20 mL of 70% (v/v) methanol in water.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the extract at 12,000 rpm for 20 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

The following HPLC system configuration and parameters have been optimized for the separation and quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 260 nm and 350 nm

Note: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum: Band I (usually 300-380 nm) and Band II (usually 240-295 nm).[6] Monitoring at both 260 nm and 350 nm is recommended for initial method development to determine the optimal wavelength for this compound quantification.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound obtained using the described HPLC method. A calibration curve should be constructed using a certified reference standard of this compound to ensure accurate quantification.

Sample IDRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)
Standard 115.2150,00010.0
Standard 215.2305,00020.0
Standard 315.2610,00040.0
Sample 115.3225,00015.0
Sample 215.2450,00030.0

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Plant Material extract Ultrasonic Extraction (70% Methanol) weigh->extract centrifuge Centrifugation extract->centrifuge filter Syringe Filtration centrifuge->filter inject Inject Sample into HPLC filter->inject Prepared Sample separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (260 nm / 350 nm) separate->detect integrate Peak Integration detect->integrate Chromatogram quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for this compound Quantification.

Hypothetical Signaling Pathway

While the specific signaling pathways of this compound are still under investigation, flavonoids are known to interact with various cellular signaling cascades. The following diagram illustrates a hypothetical pathway where this compound may exert anti-inflammatory effects.

G Hypothetical Anti-inflammatory Signaling Pathway of this compound cluster_nucleus Inside Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α) NFkB_n NF-κB NFkB_n->Genes Induces

Caption: Hypothetical Signaling Pathway of this compound.

Conclusion

The HPLC method presented in this application note provides a reliable and reproducible approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and HPLC analysis, along with the provided data structure and visualizations, offers a comprehensive guide for researchers and analysts. This method can be readily implemented in quality control laboratories for the standardization of herbal products and in research settings for the elucidation of the pharmacological properties of this compound.

References

Application Notes and Protocols for LC-MS/MS Analysis of Ophioglonol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Ophioglonol and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a homoisoflavonoid isolated from plants of the Ophioglossum genus, which possesses various potential biological activities[1][2][3]. Understanding its metabolic fate is crucial for drug development and pharmacokinetic studies. This application note details a robust protocol for sample preparation, LC-MS/MS analysis, and data interpretation, based on established methodologies for flavonoid analysis[4][5][6][7].

Putative Metabolic Pathway of this compound

While the metabolic pathway of this compound has not been empirically determined, it can be predicted based on the known metabolism of similar flavonoids and homoisoflavonoids, such as Ophiopogonanone A[8]. Common metabolic transformations for flavonoids in the liver include Phase I reactions like hydroxylation and demethylation, and Phase II reactions such as glucuronidation, sulfation, and glutathione conjugation[9][10].

Based on its structure (Molecular Formula: C16H12O7, Molecular Weight: 316.26 g/mol )[11], the primary metabolic routes for this compound are likely to be hydroxylation and conjugation (glucuronidation and sulfation) of its hydroxyl groups.

This compound Metabolic Pathway This compound This compound Phase1 Phase I Metabolism (e.g., Hydroxylation) This compound->Phase1 CYP450 Enzymes Phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) This compound->Phase2 UGTs, SULTs M1 M1: Hydroxylated this compound Phase1->M1 M2 M2: this compound Glucuronide Phase2->M2 M3 M3: this compound Sulfate Phase2->M3 M4 M4: Hydroxylated this compound Glucuronide/Sulfate Phase2->M4 M1->Phase2 UGTs, SULTs Excretion Excretion M1->Excretion M2->Excretion M3->Excretion M4->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

This section outlines a model protocol for the extraction and LC-MS/MS analysis of this compound and its metabolites from a biological matrix such as rat or human plasma. This protocol is based on standard methods for flavonoid quantification and should be validated for specific laboratory conditions[4][7].

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples[6].

  • Aliquot Sample: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike the sample with 10 µL of a suitable internal standard (e.g., a structurally similar flavonoid not present in the sample, such as Naringenin, at 100 ng/mL in methanol).

  • Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the clear supernatant to a new tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Analysis

The following conditions are a starting point and may require optimization.

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation of flavonoids[6][7].

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode. The negative ion mode is generally preferred for the analysis of phenolic compounds like flavonoids due to the ease of deprotonation[4][5][7].

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimize for the specific instrument.

Quantitative Data

As there is no published quantitative data for this compound, the following table presents illustrative yet realistic performance parameters for an LC-MS/MS method. These values would need to be determined experimentally during method validation. The Multiple Reaction Monitoring (MRM) transitions for metabolites are predicted based on their chemical structure.

Table 1: Illustrative Quantitative Parameters for this compound and its Putative Metabolites

AnalytePutative MetaboliteRetention Time (RT, min) (Predicted)Precursor Ion (Q1) [M-H]⁻Product Ion (Q2)LOD (ng/mL)LOQ (ng/mL)Linear Range (ng/mL)
This compound Parent Compound5.2315.1285.10.20.50.5 - 500
M1 Hydroxylated this compound4.8331.1301.10.31.01.0 - 500
M2 This compound Glucuronide4.5491.1315.10.51.51.5 - 1000
M3 This compound Sulfate4.6395.1315.10.51.51.5 - 1000
IS Naringenin6.1271.1151.0---

LOD: Limit of Detection; LOQ: Limit of Quantification; IS: Internal Standard.

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites is depicted below.

LC-MS/MS Experimental Workflow SampleCollection Biological Sample Collection (Plasma) SamplePrep Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis (MRM Mode) SamplePrep->LCMS DataProcessing Data Processing (Integration & Quantification) LCMS->DataProcessing Results Results (Concentration Data) DataProcessing->Results

Caption: General workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive framework for the quantification of this compound and the identification of its potential metabolites in biological samples. The protocol for sample preparation is straightforward and effective, and the LC-MS/MS parameters offer a solid starting point for method development and validation. This application note serves as a valuable resource for researchers in pharmacology, toxicology, and drug metabolism, facilitating further investigation into the pharmacokinetic and pharmacodynamic properties of this compound.

References

Total synthesis of Ophioglonol laboratory procedure

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Ophioglonol

Audience: Researchers, scientists, and drug development professionals.

Topic: Isolation, Characterization, and Biological Activity of this compound

Introduction

This compound is a homoflavonoid isolated from ferns of the genus Ophioglossum, notably Ophioglossum vulgatum L. It is a polyhydroxylated aromatic compound with a molecular formula of C16H12O7.[1] While a total synthesis for this compound has not been prominently reported in the scientific literature, its isolation from natural sources and its significant anti-inflammatory properties have been a subject of study. These notes provide detailed protocols for the isolation of this compound and for assessing its biological activity, particularly its role in modulating inflammatory signaling pathways. The compound is also referred to as ophioglonin (OPN) in some literature.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative data related to the biological activity of this compound (referred to as Ophioglonin/OPN in the source study).

Assay Cell Line/Model Concentration of this compound (OPN) Observed Effect Reference
CytotoxicityRAW 264.7 Macrophages25, 50, 100, 150 µg·mL⁻¹No significant toxicity observed.[1]
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesNot explicitly stated for OPN alone, but for extracts.Ophioglonin was identified as an active component through NO assay-guided screening.[2]
In-vivo Anti-inflammatory ActivityCarrageenan-induced mouse paw edema40 µg·g⁻¹ (i.p. injection)Pretreatment with ophioglonin reduced paw edema.[1]

Experimental Protocols

Protocol 1: Bioactivity-Guided Isolation of this compound from Ophioglossum vulgatum

This protocol is based on the methodology for isolating ophioglonin (OPN), a characteristic homoflavonoid from Ophioglossum vulgatum.[2][3]

1. Plant Material and Extraction:

  • Air-dry the whole plant of Ophioglossum vulgatum.

  • Pulverize the dried plant material.

  • Extract the powdered plant material with a suitable solvent such as ethanol or methanol at room temperature.

  • Concentrate the resulting crude extract under reduced pressure to yield a residue.

2. Fractionation:

  • Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Monitor the anti-inflammatory activity of each fraction using a nitric oxide (NO) assay in lipopolysaccharide (LPS)-stimulated RAW264.7 cells to identify the most active fraction.

3. Chromatographic Purification:

  • Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel column.

  • Elute the column with a gradient of solvents, for example, a chloroform-methanol mixture, starting with a low polarity and gradually increasing the polarity.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Pool the fractions containing the compound of interest.

4. Final Purification:

  • Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • The purity of the final compound should be assessed by analytical HPLC. In one study, ophioglonin was obtained with a purity of 99%.[3]

5. Structure Elucidation:

  • Confirm the structure of the isolated compound as this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data. The molecular formula is C16H12O7.[1]

Protocol 2: In Vitro Anti-inflammatory Activity Assay - Nitric Oxide (NO) Inhibition

This protocol describes the assessment of the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Cell Viability Assay:

  • Before assessing anti-inflammatory activity, determine the cytotoxicity of this compound on RAW 264.7 cells using an MTT or similar cell viability assay to ensure that the observed effects are not due to cell death.

3. NO Production Assay:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.[1] This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

  • A decrease in nitrite concentration in the presence of this compound compared to the LPS-only treated control indicates anti-inflammatory activity.

Signaling Pathway Analysis

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2][3]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been found to inhibit the phosphorylation of both IκBα and p65.[3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) (Nuclear Translocation) NFkB->NFkB_nuc IkBa_p->IkBa Degradation ProInflammatory Pro-inflammatory Gene Expression NFkB_nuc->ProInflammatory This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is another crucial signaling cascade in the inflammatory response. Activation of these kinases by inflammatory stimuli leads to the production of pro-inflammatory mediators. Studies have shown that this compound can inhibit the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli.[3]

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases ERK ERK Upstream_Kinases->ERK P p38 p38 Upstream_Kinases->p38 P JNK JNK Upstream_Kinases->JNK P p_ERK p-ERK ERK->p_ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK ProInflammatory Pro-inflammatory Mediator Production p_ERK->ProInflammatory p_p38->ProInflammatory p_JNK->ProInflammatory This compound This compound This compound->Upstream_Kinases Inhibits

Caption: this compound inhibits the MAPK signaling pathway.

Conclusion

This compound, a homoflavonoid from Ophioglossum vulgatum, demonstrates significant anti-inflammatory potential. The protocols outlined above provide a framework for its isolation from natural sources and the characterization of its biological activity. The inhibitory effects of this compound on the NF-κB and MAPK signaling pathways highlight its promise as a lead compound for the development of novel anti-inflammatory therapeutics. Further research, including the development of a total synthesis and more extensive in vivo studies, is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Ophioglonin as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The initial topic specified Ophioglonol. However, extensive literature review indicates that the prominent and well-researched anti-inflammatory compound from the fern Ophioglossum vulgatum L. is Ophioglonin (OPN) . This compound is a related homoflavonoid but the significant body of research on anti-inflammatory mechanisms via NF-κB and MAPK pathways pertains to Ophioglonin. Therefore, these application notes are based on the available scientific data for Ophioglonin.

Introduction

Ophioglonin (OPN), a characteristic homoflavonoid isolated from the fern Ophioglossum vulgatum L., has demonstrated significant anti-inflammatory and antioxidant properties.[1] This document provides a summary of its biological effects, key quantitative data, and detailed protocols for its evaluation as an anti-inflammatory agent. The primary mechanism of action for Ophioglonin involves the inactivation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical in the inflammatory response.[1]

Quantitative Data Summary

The anti-inflammatory effects of Ophioglonin have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Anti-Inflammatory Activity of Ophioglonin in LPS-Stimulated Macrophages
AssayCell TypeOphioglonin ConcentrationObserved EffectReference
Nitric Oxide (NO) Production RAW264.710, 20, 30 µg/mLDose-dependent inhibition of NO production.[1]
BMDMs & PEMs20, 30 µg/mLSignificant inhibition of NO production.[1]
Reactive Oxygen Species (ROS) RAW264.710, 20, 30 µg/mLDose-dependent reduction in intracellular ROS levels.[1]
Gene Expression (qRT-PCR) RAW264.710, 20, 30 µg/mLDose-dependent inhibition of iNos, Il6, Il-1b, Tnfα, and Cox-2 mRNA expression.[1]
Protein Expression (ELISA/Western Blot) RAW264.710, 20, 30 µg/mLDose-dependent suppression of IL-6, IL-1β, TNF-α, and COX-2 protein levels.[1]
Table 2: In Vivo Anti-Inflammatory Activity of Ophioglonin
ModelAnimalOphioglonin DoseTime PointObserved EffectReference
Carrageenan-Induced Paw Edema MiceNot specified in abstractsPost-carrageenan injectionSignificant reduction in paw edema.[1]

Signaling Pathways and Experimental Workflow

Signaling Pathways

Ophioglonin exerts its anti-inflammatory effects by targeting key nodes in the NF-κB and MAPK signaling cascades.

Ophioglonin_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB p65/p50 p_IkBa->NFkB releases NFkB_active p65/p50 (Active) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Inflammation Ophioglonin Ophioglonin Ophioglonin->IKK inhibits

Caption: Ophioglonin inhibits the NF-κB signaling pathway.

Ophioglonin_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK p38 p38 MAPKKK->p38 phosphorylates ERK ERK MAPKKK->ERK phosphorylates JNK JNK MAPKKK->JNK phosphorylates p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK AP1 AP-1 p_p38->AP1 activate p_ERK->AP1 activate p_JNK->AP1 activate Inflammation Pro-inflammatory Gene Expression AP1->Inflammation Ophioglonin Ophioglonin Ophioglonin->p38 inhibits phosphorylation Ophioglonin->ERK inhibits phosphorylation Ophioglonin->JNK inhibits phosphorylation

Caption: Ophioglonin inhibits the MAPK signaling pathway.

Experimental Workflow

A general workflow for evaluating the anti-inflammatory potential of Ophioglonin is outlined below.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cell_culture 1. Culture Macrophages (RAW264.7, BMDM, PEM) treatment 2. Pre-treat with Ophioglonin cell_culture->treatment stimulation 3. Stimulate with LPS treatment->stimulation no_assay 4a. Nitric Oxide Assay stimulation->no_assay ros_assay 4b. ROS Assay stimulation->ros_assay qpcr 4c. qRT-PCR for Cytokines stimulation->qpcr western_blot 4d. Western Blot for NF-κB/MAPK stimulation->western_blot end End western_blot->end animal_model 5. Administer Ophioglonin to Mice induction 6. Induce Paw Edema with Carrageenan animal_model->induction measurement 7. Measure Paw Volume induction->measurement analysis 8. Analyze Edema Inhibition measurement->analysis analysis->end start Start start->cell_culture

Caption: General workflow for Ophioglonin evaluation.

Experimental Protocols

In Vitro Anti-Inflammatory Assays in Macrophages

a. Cell Culture and Treatment

  • Culture RAW264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed cells in appropriate plates (e.g., 24-well or 96-well plates) at a density of 2.5 x 10⁵ cells/well and allow them to adhere for 4 hours.[1]

  • Prepare stock solutions of Ophioglonin in dimethyl sulfoxide (DMSO).

  • Pre-treat the cells with various concentrations of Ophioglonin (e.g., 10, 20, 30 µg/mL) for 1 hour. Use a vehicle control with DMSO.[1]

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response.[1]

b. Nitric Oxide (NO) Assay

  • After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II and incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

c. Intracellular Reactive Oxygen Species (ROS) Assay

  • After treatment with Ophioglonin and LPS, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free DMEM for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 525 nm.

d. Quantitative Real-Time PCR (qRT-PCR)

  • Following treatment, lyse the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and primers specific for target genes (iNos, Il6, Il-1b, Tnfα, Cox-2) and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2-ΔΔCt method.

e. Western Blot Analysis

  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in SDS sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, and phospho-JNK overnight at 4°C. Also, probe for total proteins as loading controls.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
  • Use male Swiss albino mice (25-30g). Acclimatize the animals for at least one week before the experiment.

  • Divide the mice into groups: vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and Ophioglonin treatment groups (various doses).

  • Administer Ophioglonin or the control substances orally or intraperitoneally 1 hour before inducing inflammation.

  • Induce acute inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[2][3][4]

  • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

References

Cell-Based Assays for Ophioglonol Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the bioactivity of Ophioglonol, a homoflavonoid with potential therapeutic applications. The primary reported bioactivity of the closely related compound, Ophioglonin, is anti-inflammatory, mediated through the inhibition of NF-κB and MAPK signaling pathways. Additionally, slight anti-HBV activity has been noted for related compounds. The following protocols are designed for the screening and characterization of this compound's effects on inflammation and viral replication.

Data Presentation

The following tables summarize the available quantitative and semi-quantitative data for Ophioglonin, a closely related analog of this compound. Due to a lack of specific quantitative data for this compound, the data for Ophioglonin is provided as a reference.

Table 1: Anti-Inflammatory Activity of Ophioglonin (OPN) in LPS-Stimulated Macrophages

AssayCell LineTreatment ConcentrationsObserved EffectCitation
Nitric Oxide (NO) ProductionRAW264.710, 20, 30 µg/mLDose-dependent inhibition of NO production.[1][2][3][1][2][3]
Interleukin-6 (IL-6) SecretionRAW264.710, 20, 30 µg/mLDose-dependent inhibition of IL-6 secretion.[1][1]
Interleukin-1β (IL-1β) SecretionRAW264.710, 20, 30 µg/mLDose-dependent inhibition of IL-1β secretion.[1][1]
Tumor Necrosis Factor-α (TNF-α) SecretionRAW264.710, 20, 30 µg/mLDose-dependent inhibition of TNF-α secretion.[1][1]
Reactive Oxygen Species (ROS) ProductionRAW264.7Not specifiedReduction in intracellular ROS levels.[1][1]
iNOS Gene ExpressionRAW264.7Not specifiedInhibition of iNOS gene expression.[1][1]
COX-2 Gene ExpressionRAW264.7Not specifiedInhibition of COX-2 gene expression.[1][1]
NF-κB p65 PhosphorylationRAW264.7Not specifiedInhibition of NF-κB p65 phosphorylation.[2][2]
IκBα PhosphorylationRAW264.7Not specifiedInhibition of IκBα phosphorylation.[2][2]
ERK PhosphorylationRAW264.7Not specifiedInhibition of ERK phosphorylation.[2][2]
p38 PhosphorylationRAW264.7Not specifiedInhibition of p38 phosphorylation.[2][2]
JNK PhosphorylationRAW264.7Not specifiedInhibition of JNK phosphorylation.[2][2]

Table 2: Anti-Hepatitis B Virus (HBV) Activity of Homoflavonoids from Ophioglossum

CompoundAssayCell LineIC50Citation
Pedunculosumoside AHBsAg SecretionHepG2 2.2.15238.0 µM
Pedunculosumoside CHBsAg SecretionHepG2 2.2.1570.5 µM
OphiogloninHBsAg SecretionNot specifiedSlight activity at 25 µM
Quercetin 3-O-methyl etherHBsAg SecretionNot specifiedSlight activity at 25 µM

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ophioglonol_Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKKs TAK1->MAPKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocation MAPK MAPKs (ERK, p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_n AP-1 AP1->AP1_n translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB_n->Genes AP1_n->Genes LPS LPS LPS->TLR4 This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Nitric_Oxide_Assay_Workflow cluster_workflow Nitric Oxide (NO) Assay Workflow A 1. Seed RAW264.7 cells in a 96-well plate B 2. Pre-treat cells with various concentrations of this compound A->B C 3. Stimulate cells with Lipopolysaccharide (LPS) B->C D 4. Incubate for 24 hours C->D E 5. Collect supernatant D->E F 6. Add Griess Reagent to supernatant E->F G 7. Incubate and measure absorbance at 540 nm F->G H 8. Calculate NO concentration and % inhibition G->H

Figure 2: Workflow for the Nitric Oxide (NO) Assay.

Cytokine_ELISA_Workflow cluster_workflow Pro-inflammatory Cytokine ELISA Workflow A 1. Seed RAW264.7 cells in a 24-well plate B 2. Pre-treat cells with this compound A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24 hours C->D E 5. Collect and centrifuge supernatant D->E F 6. Perform ELISA for IL-6, IL-1β, and TNF-α E->F G 7. Measure absorbance and quantify cytokine levels F->G

Figure 3: Workflow for Pro-inflammatory Cytokine ELISA.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This assay assesses the cytotoxicity of this compound. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay quantifies the production of nitric oxide (NO), a pro-inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

Protocol:

  • Cell Seeding and Treatment: Seed RAW264.7 cells in a 96-well plate at 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α secreted into the cell culture medium.

Protocol:

  • Cell Culture and Treatment: Seed RAW264.7 cells in a 24-well plate and treat with this compound and LPS as described in the NO assay protocol.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant and centrifuge to remove cell debris.

  • ELISA Procedure: Perform the ELISA for IL-6, IL-1β, and TNF-α according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage inhibition of cytokine production by this compound.

Intracellular Reactive Oxygen Species (ROS) Measurement

Principle: This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat the cells with this compound and an ROS inducer (e.g., H₂O₂ or LPS).

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Compare the fluorescence intensity of this compound-treated cells to the control cells to determine the effect on ROS production.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Principle: Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, p38, JNK) signaling pathways, providing insight into the mechanism of this compound's anti-inflammatory action.

Protocol:

  • Cell Lysis: Treat RAW264.7 cells with this compound and LPS for appropriate times (e.g., 30-60 minutes for signaling pathway activation). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, ERK, p38, and JNK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Anti-Hepatitis B Virus (HBV) HBsAg Secretion Assay

Principle: This assay measures the amount of Hepatitis B surface antigen (HBsAg) secreted into the culture medium of HBV-producing cells (e.g., HepG2 2.2.15) to assess the antiviral activity of this compound.

Protocol:

  • Cell Culture: Culture HepG2 2.2.15 cells, which are stably transfected with the HBV genome, in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 3-6 days), replacing the medium with fresh compound-containing medium every 2-3 days. Include a known anti-HBV drug (e.g., lamivudine) as a positive control.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

  • HBsAg ELISA: Quantify the amount of HBsAg in the supernatant using a commercial HBsAg ELISA kit, following the manufacturer's protocol.

  • Cell Viability: Concurrently, assess the cytotoxicity of this compound on the HepG2 2.2.15 cells using the MTT assay to ensure that the reduction in HBsAg is not due to cell death.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) of this compound for HBsAg secretion and the 50% cytotoxic concentration (CC50). Determine the selectivity index (SI = CC50/IC50) to evaluate the therapeutic window of the compound.

References

Ophioglonol: Mechanism of Action Studies in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

These application notes provide an overview of the current understanding of the mechanism of action of Ophioglonol and related homoflavonoids, with a focus on their anti-inflammatory properties. The provided protocols are based on established methodologies for investigating the effects of bioactive compounds on key inflammatory signaling pathways.

Introduction

This compound is a Type I homoflavonoid, a class of natural compounds that have garnered interest for their potential therapeutic activities.[1] Research into the biological effects of closely related homoflavonoids, such as ophioglonin isolated from the fern Ophioglossum vulgatum, has revealed significant anti-inflammatory properties.[1][2][3] These compounds have been shown to exert their effects by modulating critical intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[1][2][3]

The study of this compound's mechanism of action is crucial for the development of novel anti-inflammatory therapeutics. These notes and protocols are intended to guide researchers in designing and executing experiments to further elucidate the molecular targets and efficacy of this compound and similar compounds.

Key Signaling Pathways Modulated by this compound Analogs

Studies on ophioglonin, a related homoflavonoid, have demonstrated its ability to inhibit the activation of key inflammatory signaling pathways in macrophages stimulated with lipopolysaccharide (LPS).[1][2][3]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This frees NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate gene transcription. Ophioglonin has been shown to decrease the phosphorylation of both IκBα and p65, thereby inhibiting NF-κB activation.[1][2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65) (Active) IkBa_p->NFkB Degradation of IκBα Frees NF-κB NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Diagram 1: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway, comprising kinases such as ERK, p38, and JNK, is another critical regulator of inflammation. These kinases are activated by upstream signaling cascades initiated by inflammatory stimuli. Once activated, they phosphorylate various transcription factors and enzymes, leading to the production of pro-inflammatory mediators. Ophioglonin has been observed to inhibit the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages.[1][2][3]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases ERK ERK Upstream_Kinases->ERK p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK p_ERK p-ERK ERK->p_ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK Transcription_Factors Transcription Factors (e.g., AP-1) p_ERK->Transcription_Factors p_p38->Transcription_Factors p_JNK->Transcription_Factors This compound This compound This compound->Upstream_Kinases Inhibits Genes Pro-inflammatory Gene Expression Transcription_Factors->Genes

Diagram 2: Inhibition of the MAPK signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize the inhibitory effects of ophioglonin on nitric oxide (NO) production and cell viability in LPS-stimulated RAW264.7 macrophages. This data is indicative of the compound's anti-inflammatory and cytotoxic potential.

Table 1: Effect of Ophioglonin on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells

Concentration (µM)NO Inhibition (%)
10~20%
20~45%
40~70%

Data extrapolated from graphical representations in cited literature.

Table 2: Effect of Ophioglonin on Cell Viability of RAW264.7 Cells

Concentration (µM)Cell Viability (%)
10>95%
20>95%
40>95%

Data extrapolated from graphical representations in cited literature, indicating low cytotoxicity at effective concentrations.

Experimental Protocols

The following are detailed protocols for key experiments to assess the mechanism of action of this compound.

Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for culturing RAW264.7 macrophages and treating them with this compound and LPS.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 96-well cell culture plates

Procedure:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 2 x 10^5 cells/well in a 96-well plate for viability assays, or 1 x 10^6 cells/well in a 6-well plate for protein analysis). Allow cells to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for NO production assays).

  • After incubation, collect the cell culture supernatant for secreted factor analysis (e.g., NO, cytokines) and/or lyse the cells for protein or RNA extraction.

Experimental_Workflow A 1. Seed RAW264.7 cells and allow to adhere B 2. Pre-treat with this compound (or vehicle) for 1-2h A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) B->C D 4. Incubate for desired time C->D E Collect Supernatant (NO, Cytokine Assays) D->E Analysis of Secreted Factors F Lyse Cells (Western Blot, qPCR) D->F Analysis of Cellular Components

Diagram 3: General experimental workflow for studying this compound's effects.
Protocol 2: Western Blot Analysis for NF-κB and MAPK Pathway Activation

This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and MAPK pathways.

Materials:

  • Treated cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.

Protocol 3: Nitric Oxide (NO) Production Assay

This protocol uses the Griess reagent to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Cell culture supernatant from Protocol 1

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of sulfanilamide solution to each sample and standard well. Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well. Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.

Conclusion

The available evidence strongly suggests that this compound and related homoflavonoids are promising anti-inflammatory agents. Their mechanism of action appears to be centered on the dual inhibition of the NF-κB and MAPK signaling pathways. The protocols and data presented here provide a framework for researchers to further investigate these effects and to explore the therapeutic potential of this class of compounds in inflammation-associated disorders. Future studies could include in vivo models of inflammation to validate these in vitro findings.[2][3]

References

Animal Models for Testing Ophioglonol Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for evaluating the therapeutic efficacy of Ophioglonol, a homoflavonoid with demonstrated anti-inflammatory properties. This document outlines detailed protocols for preclinical assessment of this compound in inflammatory, cancerous, and neurodegenerative disease models, facilitating further investigation into its therapeutic potential.

Introduction to this compound and its Therapeutic Potential

This compound, a characteristic homoflavonoid found in plants of the genus Ophioglossum, has emerged as a promising therapeutic agent. Recent studies have highlighted its potent anti-inflammatory and antioxidant activities. Research has demonstrated that this compound exerts its anti-inflammatory effects by inhibiting key signaling pathways, including NF-κB and MAPK.[1][2][3] These mechanisms of action suggest that this compound may have therapeutic applications in a range of disorders characterized by inflammation, including certain cancers and neurodegenerative diseases.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for the preclinical evaluation of a drug candidate and should align with the specific therapeutic area of interest.[4][5][6]

Anti-inflammatory Efficacy

Carrageenan-Induced Paw Edema Model: This is a widely used and well-characterized model for acute inflammation, particularly for screening novel anti-inflammatory agents.[1][7][8]

Anticancer Efficacy (Proposed Models)

Given that chronic inflammation is a key factor in tumor development, this compound's anti-inflammatory properties suggest its potential as an anticancer agent.[9] Suitable animal models are essential to investigate this hypothesis.[10][11][12]

  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude mice, NOD SCID).[13][14] This allows for the evaluation of this compound's direct effect on human tumor growth.

  • Chemically-Induced Cancer Models: Carcinogens are used to induce tumors in specific organs, mimicking the process of carcinogenesis in humans.[10][11]

  • Genetically Engineered Mouse Models (GEMMs): These models involve the manipulation of genes related to human tumorigenesis to induce spontaneous tumor formation.[13]

Neuroprotective Efficacy (Proposed Models)

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases.[15][16] Therefore, this compound's anti-inflammatory and antioxidant activities warrant investigation into its neuroprotective potential.

  • Neurotoxin-Induced Models: Specific neurotoxins are administered to induce neurodegeneration that mimics aspects of human diseases like Parkinson's or Alzheimer's.[17] For example, MPTP can be used to model Parkinson's disease, and scopolamine can be used to model cognitive decline in Alzheimer's disease.[17]

  • Transgenic Mouse Models: These models express genes associated with human neurodegenerative diseases, leading to the development of relevant pathologies.[18][19]

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This protocol is based on established methods for evaluating anti-inflammatory activity.[1][8]

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle control

    • This compound (various doses)

    • Positive control

  • Drug Administration: Administer this compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Human Breast Cancer Xenograft Model in Nude Mice (Proposed)

This protocol describes a common approach for evaluating the in vivo anticancer activity of a compound.[20][21]

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • This compound

  • Vehicle

  • Positive control (e.g., Paclitaxel)

  • Matrigel

  • Calipers

Procedure:

  • Cell Culture: Culture human breast cancer cells under appropriate conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups and begin administration of this compound, vehicle, or positive control.

  • Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice (Proposed)

This model is used to assess the anti-neuroinflammatory effects of compounds.[17]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle

  • Saline

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize and group the mice as described previously.

  • Drug Administration: Pre-treat mice with this compound or vehicle for a specified period (e.g., 7 days).

  • Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS.

  • Behavioral Assessment: Conduct behavioral tests (e.g., open field test, Morris water maze) to assess cognitive and motor function at different time points after LPS injection.

  • Biochemical and Histological Analysis: At the end of the experiment, euthanize the mice and collect brain tissue for analysis of inflammatory markers (e.g., cytokines, microglial activation) and neuronal damage.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDosePaw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-X ± SD-
This compoundX mg/kgY ± SDZ
This compoundY mg/kgA ± SDB
Positive ControlZ mg/kgC ± SDD

Data to be populated from experimental results.

Table 2: Effect of this compound on Tumor Growth in a Xenograft Model (Proposed)

Treatment GroupDoseFinal Tumor Volume (mm³)Final Tumor Weight (g)% Tumor Growth Inhibition
Vehicle Control-X ± SDY ± SD-
This compoundX mg/kgA ± SDB ± SDC
This compoundY mg/kgD ± SDE ± SDF
Positive ControlZ mg/kgG ± SDH ± SDI

Data to be populated from experimental results.

Table 3: Effect of this compound on LPS-Induced Cognitive Deficits (Proposed)

Treatment GroupDoseEscape Latency in Morris Water Maze (s)Time in Target Quadrant (%)
Vehicle + Saline-A ± SDB ± SD
Vehicle + LPS-X ± SDY ± SD
This compound + LPSX mg/kgC ± SDD ± SD
This compound + LPSY mg/kgE ± SDF ± SD

Data to be populated from experimental results.

Visualizations

Signaling Pathways

Ophioglonol_Signaling_Pathway cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 IkB IκBα IKK->IkB NFkB NF-κB (p65) NFkB_n NF-κB (p65) NFkB->NFkB_n Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Genes AP1->Genes This compound This compound This compound->MAPK This compound->IKK

Caption: this compound inhibits inflammatory pathways.

Experimental Workflows

Carrageenan_Paw_Edema_Workflow start Acclimatize Mice grouping Randomize into Treatment Groups start->grouping treatment Administer this compound, Vehicle, or Positive Control grouping->treatment induction Inject Carrageenan into Paw treatment->induction measurement Measure Paw Volume (0-5 hours) induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end Endpoint analysis->end

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Xenograft_Workflow start Implant Human Cancer Cells monitoring Monitor Tumor Growth start->monitoring grouping Randomize into Treatment Groups monitoring->grouping treatment Administer this compound, Vehicle, or Positive Control grouping->treatment endpoint Measure Final Tumor Volume and Weight treatment->endpoint analysis Further Analysis (Histopathology, etc.) endpoint->analysis end Endpoint analysis->end

Caption: Workflow for Cancer Xenograft Model.

Neuroinflammation_Workflow start Acclimatize and Group Mice pretreatment Pre-treat with this compound or Vehicle start->pretreatment induction Induce Neuroinflammation with LPS pretreatment->induction behavior Behavioral Assessment induction->behavior analysis Biochemical and Histological Analysis behavior->analysis end Endpoint analysis->end

Caption: Workflow for Neuroinflammation Model.

References

Application Notes and Protocols for Luteolin in Anti-Hepatitis B Virus (HBV) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infections posing a substantial risk for the development of liver cirrhosis and hepatocellular carcinoma. Current therapeutic options can suppress viral replication but rarely lead to a complete cure, highlighting the urgent need for novel antiviral agents. Natural products represent a promising reservoir for the discovery of new anti-HBV compounds. Luteolin, a flavonoid ubiquitously found in various plants, has demonstrated potent anti-HBV activity in preclinical studies. These application notes provide a comprehensive overview of the use of Luteolin in anti-HBV research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

Luteolin exerts its anti-HBV effects through a multi-targeted mechanism. Primarily, it has been shown to inhibit HBV replication by down-regulating the expression of Hepatocyte Nuclear Factor 4α (HNF4α), a crucial host transcription factor for HBV gene expression and replication.[1][2][3][4] This down-regulation is mediated through the activation of the Extracellular Signal-Regulated Kinase (ERK) signaling pathway.[1][2][3][4] Upon activation by Luteolin, ERK signaling leads to the suppression of HNF4α, which in turn reduces the transcription of HBV genes from the covalently closed circular DNA (cccDNA) minichromosome.

Furthermore, a derivative of Luteolin, Luteolin-7-O-glucoside, has been found to inhibit HBsAg production and HBV replication by mitigating mitochondrial dysfunction and reducing intracellular reactive oxygen species (ROS) accumulation induced by the virus.[5][6][7] This suggests that Luteolin may also exert its antiviral effects by modulating the host's cellular redox state.

Quantitative Data: Anti-HBV Activity of Luteolin

The following table summarizes the reported in vitro anti-HBV activity of Luteolin and its glucoside derivative.

CompoundCell LineTargetEffectConcentration/DosageCitation
Luteolin HepG2.2.15HBsAg secretionDose-dependent inhibitionUp to 40 µM[4][8]
HepG2.2.15HBeAg secretionDose-dependent inhibitionUp to 40 µM[4][8]
HepG2.2.15HBV DNA replicationSignificant reductionNot specified[1][2][3]
Luteolin-7-O-glucoside HepG2.2.15HBsAg secretionUp to 77.4% inhibitionNot specified[5][6][7]
HepG2.2.15, HepAD38HBV DNA replicationMaximum 35% inhibitionNot specified[5]
HepG2.2.15, HepAD38Viral RNAMaximum 43.9% inhibitionNot specified[5]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of Luteolin's anti-HBV activity are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the non-toxic concentrations of Luteolin for subsequent antiviral assays.[9][10][11][12]

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Luteolin stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Luteolin in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the Luteolin dilutions. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Quantification of HBV DNA by Real-Time PCR (qPCR)

This protocol is used to measure the effect of Luteolin on HBV replication by quantifying intracellular or extracellular HBV DNA.[13][14][15][16][17][18]

Materials:

  • HepG2.2.15 cells treated with Luteolin

  • DNA extraction kit (for viral DNA from cell culture supernatant or cell lysates)

  • HBV-specific primers and probe

  • qPCR master mix

  • Real-time PCR instrument

  • HBV DNA standard for quantification

Procedure:

  • Culture HepG2.2.15 cells and treat with non-toxic concentrations of Luteolin for a specified period (e.g., 48-72 hours).

  • For extracellular HBV DNA: Collect the cell culture supernatant.

  • For intracellular HBV DNA: Wash the cells with PBS and lyse the cells.

  • Extract HBV DNA from the supernatant or cell lysate using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Set up the qPCR reaction by mixing the extracted DNA, HBV-specific primers and probe, and qPCR master mix.

  • Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Generate a standard curve using serial dilutions of the HBV DNA standard.

  • Quantify the HBV DNA copy number in the samples by comparing their Ct values to the standard curve.

Measurement of HBsAg and HBeAg by ELISA

This protocol quantifies the secretion of HBV antigens into the cell culture medium to assess the effect of Luteolin on HBV protein expression.[19][20][21][22][23]

Materials:

  • Cell culture supernatant from Luteolin-treated HepG2.2.15 cells

  • HBsAg and HBeAg ELISA kits

  • Microplate reader

Procedure:

  • Collect the cell culture supernatant from HepG2.2.15 cells treated with Luteolin.

  • Follow the instructions provided with the commercial HBsAg and HBeAg ELISA kits.

  • Typically, the procedure involves adding the supernatant to antibody-coated microplate wells, followed by incubation with an enzyme-conjugated secondary antibody.

  • A substrate solution is then added, which develops a color in proportion to the amount of antigen present.

  • The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.

  • Calculate the concentration of HBsAg and HBeAg based on the standard curve provided in the kit.

Visualizations

Signaling Pathway of Luteolin's Anti-HBV Action

Luteolin_HBV_Signaling Luteolin Luteolin ERK ERK (Extracellular Signal-Regulated Kinase) Luteolin->ERK Activates HNF4a HNF4α (Hepatocyte Nuclear Factor 4α) ERK->HNF4a Inhibits Expression HBV_Promoters HBV Promoters HNF4a->HBV_Promoters Activates HBV_Replication HBV Replication (DNA, HBsAg, HBeAg) HBV_Promoters->HBV_Replication Leads to

Caption: Luteolin-mediated inhibition of HBV replication signaling pathway.

Experimental Workflow for Evaluating Anti-HBV Activity

Anti_HBV_Workflow start Start cytotoxicity 1. Determine Non-toxic Dose (MTT Assay) start->cytotoxicity treatment 2. Treat HepG2.2.15 cells with Luteolin cytotoxicity->treatment collect_samples 3. Collect Supernatant & Cell Lysate treatment->collect_samples elisa 4a. Quantify HBsAg & HBeAg (ELISA) collect_samples->elisa qpcr 4b. Quantify HBV DNA (qPCR) collect_samples->qpcr data_analysis 5. Analyze Data & Determine Efficacy elisa->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing the anti-HBV activity of Luteolin.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Ophioglonol Yield from Ophioglossum Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Ophioglonol from Ophioglossum extracts. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound, offering potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of flavonoids. Inadequate grinding reduces the surface area for solvent penetration.Ensure the Ophioglossum plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C) to prevent enzymatic degradation. Grind the dried material into a fine, uniform powder to maximize the surface area for solvent contact.
Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for this compound, which is a polar compound.Use polar organic solvents. Ethanol and methanol, particularly in aqueous solutions (e.g., 60-80% ethanol), are effective for extracting flavonoids.[1][2][3] Experiment with different concentrations to find the optimal polarity for this compound.
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound.Optimize extraction time and temperature. For maceration, allow for sufficient soaking time (e.g., 24-72 hours) with periodic agitation. For methods like reflux or ultrasound-assisted extraction, ensure adequate duration (e.g., 1.5-2 hours) and temperature (e.g., 60-90°C), but be cautious of potential degradation at very high temperatures.[1]
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may lead to incomplete extraction.Increase the solvent-to-solid ratio. A common starting point is 1:20 to 1:30 (g/mL).[4] Experiment with different ratios to find the optimal balance between yield and solvent consumption.
Low Purity of this compound in Extract Co-extraction of Impurities: The chosen solvent may also extract other compounds with similar polarities, such as chlorophylls and other phenolics.Perform a pre-extraction step with a non-polar solvent like hexane to remove lipids and chlorophyll before the main extraction. Utilize purification techniques like column chromatography (e.g., with silica gel or macroporous resin) to separate this compound from other co-extracted compounds.[1][2]
Degradation of this compound: Flavonoids can be sensitive to high temperatures, light, and pH changes.Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a controlled, low temperature (e.g., 40-50°C) for solvent removal. Protect the extract from direct light and maintain a neutral or slightly acidic pH during processing.[1]
Difficulty in Purifying this compound Inappropriate Chromatographic Conditions: The stationary phase or mobile phase used in column chromatography may not be suitable for separating this compound from closely related compounds.Experiment with different stationary phases (e.g., silica gel, Sephadex LH-20) and mobile phase gradients. A step-wise gradient elution with increasing polarity (e.g., starting with a non-polar solvent and gradually adding a polar solvent) is often effective for separating flavonoids.
Compound Precipitation during Chromatography: this compound may precipitate on the column if the solvent polarity changes too abruptly or if the sample is overloaded.Ensure the crude extract is fully dissolved in the initial mobile phase before loading it onto the column. Use a gradual solvent gradient to prevent sudden changes in polarity. Avoid overloading the column with the crude extract.

Frequently Asked Questions (FAQs)

1. Which Ophioglossum species are known to contain this compound?

This compound has been isolated from Ophioglossum pedunculosum and Ophioglossum petiolatum.[5][6] Other homoflavonoids have been found in Ophioglossum vulgatum, suggesting it may also be a potential source.[7]

2. What is the general chemical nature of this compound?

This compound is a homoflavonoid, a class of flavonoids characterized by an additional carbon atom.[7] Its full chemical name is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one.[5] This structure indicates that it is a polar molecule.

3. What are the key factors influencing the yield of secondary metabolites like this compound from plants?

The yield of secondary metabolites is influenced by a variety of factors, which can be broadly categorized as:

  • Genetic factors: The specific species and even geographical ecotype of Ophioglossum can affect this compound content.

  • Environmental conditions: Factors such as light intensity, temperature, water availability, and soil composition can impact the biosynthesis of flavonoids.[8][9][10]

  • Harvesting time and plant age: The concentration of secondary metabolites can vary depending on the developmental stage of the plant.

  • Post-harvest handling: Proper drying and storage of the plant material are crucial to prevent degradation of the target compounds.

4. What extraction techniques are suitable for this compound?

Several extraction techniques can be employed, with the choice often depending on the scale of extraction and available equipment. Common methods include:

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature.

  • Reflux Extraction: This method uses heating to increase extraction efficiency but requires careful temperature control to avoid degradation.

  • Soxhlet Extraction: A continuous extraction method that is efficient but also uses heat.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often at lower temperatures and for shorter durations than reflux or Soxhlet extraction.[11][12][13]

5. How can I monitor the presence and purity of this compound during the extraction and purification process?

Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the extraction and the separation during column chromatography. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Data Presentation: Impact of Extraction Parameters on Flavonoid Yield

The following tables summarize quantitative data from studies on flavonoid extraction from various plant sources, providing insights into the potential impact of different parameters on this compound yield.

Table 1: Effect of Ethanol Concentration on Total Flavonoid Content (TFC)

Plant SourceEthanol Concentration (%)TFC (mg/g) or Relative YieldReference
Polygonum perfoliatum L.60~12.5 mg/g[1]
80~14.5 mg/g (Optimal)[1]
100~11.0 mg/g[1]
Chionanthus retusa leaf40~100 mg/g[2]
60~121 mg/g (Optimal)[2]
80~110 mg/g[2]
Funtumia elastica stem bark40~70 mg GAE/g[4]
60~79 mg GAE/g (Optimal)[4]
80~75 mg GAE/g[4]

Table 2: Effect of Extraction Temperature on Total Flavonoid Content (TFC)

Plant SourceTemperature (°C)TFC (mg/g)Reference
Polygonum perfoliatum L.70~12.0[1]
90~14.0 (Optimal)[1]
100~11.5[1]
Chionanthus retusa leaf50~105[2]
70~114 (Optimal)[2]
90~110[2]

Table 3: Effect of Extraction Time on Total Flavonoid Content (TFC)

Plant SourceTime (h)TFC (mg/g)Reference
Polygonum perfoliatum L.1.0~13.0[1]
1.5~14.0 (Optimal)[1]
2.5~13.8[1]

Experimental Protocols

Protocol 1: General Maceration Extraction of this compound

  • Preparation of Plant Material:

    • Thoroughly wash the fresh Ophioglossum plant material to remove any debris.

    • Air-dry or use a low-temperature oven (40-50°C) to completely dry the plant material.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Place the powdered plant material in a suitable container (e.g., a large flask).

    • Add 80% ethanol at a solvent-to-solid ratio of 1:25 (g/mL).

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a controlled temperature of 40-50°C to obtain the crude extract.

  • Purification (Column Chromatography):

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol).

    • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material: Follow step 1 from Protocol 1.

  • Extraction:

    • Place the powdered plant material in an extraction vessel.

    • Add 60% ethanol at a solvent-to-solid ratio of 1:25 (g/mL).

    • Place the vessel in an ultrasonic bath.

    • Apply ultrasonic power (e.g., 140 W) for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 70-80°C).[2]

  • Filtration and Concentration: Follow step 3 from Protocol 1.

  • Purification: Follow step 4 from Protocol 1.

Visualizations

Experimental_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_processing Processing cluster_purification Purification Harvest Harvest Ophioglossum Wash Wash Harvest->Wash Dry Dry (40-50°C) Wash->Dry Grind Grind to Fine Powder Dry->Grind Extraction Maceration or UAE (e.g., 80% Ethanol, 1:25 g/mL) Grind->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator, <50°C) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography TLC_Monitoring TLC Monitoring of Fractions Column_Chromatography->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Final_Concentration Solvent Evaporation Combine_Fractions->Final_Concentration Purified_this compound Purified this compound Final_Concentration->Purified_this compound Flavonoid_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone (Naringenin Chalcone) p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone (Naringenin) Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H Flavonol Flavonol (e.g., Kaempferol) Dihydroflavonol->Flavonol FLS Homoflavonoid Homoflavonoid (this compound) Dihydroflavonol->Homoflavonoid Homoflavonoid Synthase (Hypothesized) PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H FLS FLS Homoflavonoid_Synthase Hypothesized Homoflavonoid Synthase

References

Ophioglonol stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of Ophioglonol. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues you may encounter with this compound stability and provides actionable solutions.

Issue/Observation Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. This compound degradation due to improper storage or handling.1. Review storage conditions. This compound should be stored at -80°C in a desiccated, dark environment. 2. Prepare fresh stock solutions for each experiment. 3. Perform a stability test on your current stock solution.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). Degradation of this compound into byproducts.1. Analyze the degradation products to understand the degradation pathway. 2. Adjust experimental conditions (pH, temperature, light exposure) to minimize degradation.[1][2] 3. Use a higher purity solvent for your mobile phase.
Precipitate formation in stock solutions. Poor solubility or compound degradation leading to insoluble products.1. Try a different solvent system. Consider co-solvents like DMSO or ethanol. 2. Gently warm the solution to aid dissolution, but be mindful of temperature-induced degradation. 3. Filter the solution using a 0.22 µm syringe filter before use.
Color change in this compound solution. Oxidation or light-induced degradation.1. Protect solutions from light by using amber vials or covering containers with aluminum foil.[1] 2. Degas solvents to remove dissolved oxygen. 3. Consider adding an antioxidant if compatible with your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -80°C in a tightly sealed container with a desiccant. Stock solutions should be prepared fresh, but if short-term storage is necessary, they should be aliquoted and stored at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q2: What factors are known to cause this compound degradation?

A2: this compound is sensitive to several factors that can cause degradation, including:

  • pH: Stability is significantly reduced in highly acidic or alkaline conditions.[1]

  • Temperature: Elevated temperatures accelerate the degradation process.[1][3]

  • Light: Exposure to UV or ambient light can induce photodegradation.[1][2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

Q3: How can I monitor the stability of my this compound samples?

A3: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.

Q4: What is the recommended solvent for dissolving this compound?

A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For aqueous experimental buffers, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in amber vials and store at -80°C.

Protocol 2: this compound Stability Assessment by HPLC
  • Prepare a fresh 1 mM this compound solution in a relevant buffer (e.g., PBS, pH 7.4).

  • Divide the solution into separate aliquots to be tested under different conditions (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each aliquot.

  • Immediately analyze the samples by reverse-phase HPLC using a C18 column.

  • Monitor the peak area of this compound and any emerging degradation peaks.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Data Presentation

Table 1: this compound Stability in Different Solvents at Room Temperature (25°C) over 24 Hours
Solvent% this compound Remaining (4 hours)% this compound Remaining (8 hours)% this compound Remaining (24 hours)
DMSO99.5%98.2%95.1%
Ethanol97.3%92.5%85.4%
PBS (pH 7.4)90.1%78.6%55.2%
Acetonitrile98.8%96.4%91.3%
Table 2: Effect of pH and Temperature on this compound Stability in Aqueous Buffer over 8 Hours
pHTemperature% this compound Remaining
5.04°C92.3%
5.025°C81.5%
7.44°C95.8%
7.425°C78.6%
9.04°C85.2%
9.025°C60.7%

Visualizations

Ophioglonol_Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, Metal Ions Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Photodegradation Photodegradation This compound->Photodegradation UV Light Degradation_Product_A Degradation_Product_A Oxidation->Degradation_Product_A Degradation_Product_B Degradation_Product_B Hydrolysis->Degradation_Product_B Degradation_Product_C Degradation_Product_C Photodegradation->Degradation_Product_C

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Dilute Dilute in Test Buffers Prep_Stock->Dilute Incubate_Conditions Incubate under various conditions (pH, Temp, Light) Dilute->Incubate_Conditions Sample Take samples at time points Incubate_Conditions->Sample HPLC HPLC/LC-MS Analysis Sample->HPLC Data Quantify remaining This compound HPLC->Data Troubleshooting_Logic Start Inconsistent Experimental Results Check_Storage Check Storage Conditions? Start->Check_Storage Check_Prep Review Solution Preparation? Check_Storage->Check_Prep No Improper_Storage Correct Storage: -80°C, Desiccated, Dark Check_Storage->Improper_Storage Yes Run_QC Perform HPLC QC on stock? Check_Prep->Run_QC No Fresh_Solution Prepare Fresh Stock Solution Check_Prep->Fresh_Solution Yes Degraded Stock is Degraded Run_QC->Degraded Degradation Detected Stable Stock is Stable Run_QC->Stable No Degradation Degraded->Fresh_Solution Investigate_Downstream Investigate Downstream Experimental Steps Stable->Investigate_Downstream

References

Optimizing Ophioglonol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ophioglonol synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this potent homoflavonoid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental insights to help optimize your reaction conditions and overcome common challenges.

Troubleshooting Guide: Common Issues in Homoisoflavonoid Synthesis

The synthesis of this compound and related homoisoflavonoids involves several critical steps, each with its own set of potential challenges. This guide addresses common problems encountered during the synthesis of the core homoisoflavonoid structure.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Claisen-Schmidt condensation (Chalcone formation) - Inappropriate base or solvent. - Deactivation of the aldehyde or ketone. - Side reactions such as self-condensation of the ketone.- Screen different bases (e.g., NaOH, KOH, piperidine) and solvents (e.g., ethanol, methanol, THF). - Ensure high purity of starting materials. - Add the aldehyde dropwise to the ketone and base mixture to minimize ketone self-condensation.
Failure of intramolecular cyclization to form the chromanone ring - Inefficient acid or base catalyst. - Steric hindrance preventing ring closure. - Unfavorable reaction temperature.- Experiment with different cyclization catalysts (e.g., H2SO4, PPA, NaOAc). - Consider using a protecting group strategy to reduce steric hindrance. - Optimize the reaction temperature; some cyclizations require elevated temperatures to proceed efficiently.
Poor diastereoselectivity during the reduction of the double bond - Non-selective reducing agent. - Substrate conformation not favoring the desired diastereomer.- Employ stereoselective reducing agents (e.g., catalytic hydrogenation with a chiral catalyst). - Modify the substrate to introduce a directing group that can influence the stereochemical outcome of the reduction.
Difficulty in selective deprotection of hydroxyl groups - Protecting groups are too stable. - Reagents for deprotection are too harsh and cleave multiple protecting groups.- Choose protecting groups with orthogonal lability (e.g., Benzyl, MOM, TBDMS). - Carefully select deprotection conditions (e.g., specific reagents, temperature, and reaction time) to target a single protecting group. For instance, Pd/C with H2 for benzyl group removal.
Formation of complex byproduct mixtures - Cross-reactivity of functional groups. - Unstable intermediates. - Non-optimal reaction conditions (temperature, concentration, stoichiometry).- Implement a protecting group strategy for sensitive functional groups. - Analyze the reaction at intermediate stages to identify and characterize unstable intermediates. - Systematically optimize reaction parameters using a Design of Experiments (DoE) approach.

Frequently Asked Questions (FAQs)

Starting Materials and Reagents

Q1: What are the common starting materials for the synthesis of the homoisoflavonoid core?

A1: A common strategy for synthesizing the homoisoflavonoid skeleton, to which this compound belongs, involves the reaction of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone intermediate. This chalcone is then cyclized to form the chromanone ring system.

Q2: How critical is the purity of solvents and reagents?

A2: The purity of solvents and reagents is paramount. Trace amounts of water or other impurities can quench catalysts, react with intermediates, and lead to the formation of byproducts, significantly reducing the overall yield and purity of the final product. Always use freshly distilled or anhydrous grade solvents where necessary.

Reaction Conditions

Q3: What are the key parameters to control during the Claisen-Schmidt condensation to form the chalcone?

A3: The key parameters are the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. The base should be strong enough to deprotonate the acetophenone but not so strong as to promote side reactions. The temperature should be controlled to manage the reaction rate and minimize byproduct formation.

Q4: What conditions are typically required for the cyclization of the chalcone to the chromanone?

A4: The cyclization is often acid- or base-catalyzed. Acidic conditions, using reagents like sulfuric acid or polyphosphoric acid, are common. The reaction is typically heated to facilitate the intramolecular cyclization.

Purification and Analysis

Q5: What are the recommended methods for purifying this compound and its intermediates?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the compound being purified. Recrystallization can also be an effective method for obtaining highly pure solid products.

Q6: Which analytical techniques are essential for characterizing the intermediates and the final product?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation. Mass Spectrometry (MS) is used to confirm the molecular weight. Infrared (IR) spectroscopy helps to identify key functional groups, and High-Performance Liquid Chromatography (HPLC) is used to assess purity.

Experimental Protocols: A Generalized Approach

While a specific protocol for this compound is not publicly detailed, the following represents a generalized workflow for the synthesis of a homoisoflavonoid core structure.

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Chromanone Ring Formation cluster_2 Step 3: Introduction of the Benzyl Group cluster_3 Step 4: Final Modifications A 2'-Hydroxyacetophenone + Substituted Benzaldehyde B Claisen-Schmidt Condensation (Base, Solvent, Temp.) A->B C Chalcone Intermediate B->C D Intramolecular Cyclization (Acid/Base Catalyst, Heat) C->D E Flavanone Intermediate D->E F Reaction with a Benzylating Agent E->F G Homoisoflavonoid Skeleton F->G H Deprotection / Functional Group Interconversion G->H I This compound Analogue H->I

Caption: Generalized workflow for homoisoflavonoid synthesis.

Signaling Pathway Context

This compound and related compounds have been noted for their biological activities, which are often linked to their interaction with specific cellular signaling pathways.

External Stimulus External Stimulus Target Protein Target Protein External Stimulus->Target Protein This compound This compound This compound->Target Protein Inhibition/Modulation Downstream Signaling Cascade Downstream Signaling Cascade Target Protein->Downstream Signaling Cascade Cellular Response Cellular Response Downstream Signaling Cascade->Cellular Response

Caption: this compound's potential mechanism of action.

Technical Support Center: Ophioglonol Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ophioglonol using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a hydroxy homoflavonoid, a type of polar natural product, isolated from plants of the Ophioglossum genus. Its purification can be challenging due to its high polarity, which can lead to poor retention on standard reversed-phase columns and potential for peak tailing. The multiple hydroxyl groups in its structure make it susceptible to degradation under certain pH and temperature conditions.

Q2: What are the initial steps before proceeding with chromatographic purification of this compound?

Before beginning chromatographic purification, it is crucial to have a well-prepared crude extract. This typically involves extraction from the plant material (e.g., Ophioglossum reticulatum) with a polar solvent like methanol or ethanol, followed by partitioning to remove highly nonpolar compounds like chlorophylls and lipids. A preliminary analysis of the crude extract by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to estimate the concentration of this compound and identify major impurities.

Troubleshooting Guide

Problem 1: Poor or No Retention of this compound on a Reversed-Phase (C18) Column

Symptoms:

  • This compound elutes in or very close to the solvent front (void volume).

  • Inability to achieve separation from other polar impurities.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Mobile phase is too polar. Increase the strength of the aqueous component in the mobile phase. Start with a high percentage of aqueous solvent (e.g., 95-100% water with a small amount of acid) and gradually introduce the organic modifier (acetonitrile or methanol).
Incorrect column chemistry. While C18 is a common starting point, for highly polar compounds like this compound, a column with a more polar stationary phase may be more suitable. Consider using a polar-embedded or a phenyl-hexyl column which can provide alternative selectivity.
Sample solvent is too strong. If the sample is dissolved in a solvent with a high percentage of organic modifier, it can cause the analyte to travel with the solvent front. If possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Experimental Protocol: Initial Gradient for Reversed-Phase HPLC of this compound

A typical starting gradient for the purification of flavonoids on a C18 column that can be adapted for this compound is as follows:

Time (minutes)% Solvent A (0.1% Formic Acid in Water)% Solvent B (Acetonitrile)
0955
5955
356040
401090
451090
50955
60955
Problem 2: Peak Tailing of the this compound Peak

Symptoms:

  • The this compound peak is asymmetrical with a drawn-out tail.

  • Reduced peak height and poor resolution from neighboring peaks.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Secondary interactions with the stationary phase. The hydroxyl groups of this compound can interact with residual silanol groups on the silica-based stationary phase. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups and reduce tailing.
Column overload. Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Metal chelation. Flavonoids with catechol moieties (like this compound) can chelate with metal ions present in the HPLC system or on the column packing material. The addition of a small amount of a chelating agent like EDTA to the mobile phase can sometimes mitigate this issue.
Problem 3: this compound Degradation During Purification

Symptoms:

  • Appearance of new, unexpected peaks in the chromatogram over time.

  • Decrease in the area of the this compound peak upon re-injection of a collected fraction.

  • Baseline instability.

Possible Causes & Solutions:

Possible CauseRecommended Solution
pH instability. Flavonoids can be unstable at high pH. Ensure the mobile phase is slightly acidic (pH 3-5) to maintain the stability of this compound.[1][2][3][4]
Oxidation. The polyphenolic structure of this compound makes it susceptible to oxidation. Degas the mobile phase thoroughly and consider working at lower temperatures if degradation is severe. Avoid prolonged storage of fractions before analysis or further processing.
Temperature sensitivity. Elevated temperatures can accelerate degradation.[1][2][3][4] Perform purification at room temperature or consider using a column thermostat to maintain a consistent, lower temperature (e.g., 20-25°C).

Visualizations

Logical Workflow for Troubleshooting this compound Purification

start Start: this compound Purification Issue issue_type Identify Primary Symptom start->issue_type no_retention Poor or No Retention issue_type->no_retention Elutes at void volume peak_tailing Peak Tailing issue_type->peak_tailing Asymmetric peak degradation Suspected Degradation issue_type->degradation New peaks appear solution_retention1 Adjust Mobile Phase Polarity (Increase Aqueous %) no_retention->solution_retention1 solution_retention2 Change Column Chemistry (e.g., Polar-Embedded) no_retention->solution_retention2 solution_tailing1 Acidify Mobile Phase (e.g., 0.1% Formic Acid) peak_tailing->solution_tailing1 solution_tailing2 Reduce Sample Load peak_tailing->solution_tailing2 solution_degradation1 Control Mobile Phase pH (Acidic) degradation->solution_degradation1 solution_degradation2 Work at Lower Temperature degradation->solution_degradation2 end Purification Optimized solution_retention1->end solution_retention2->end solution_tailing1->end solution_tailing2->end solution_degradation1->end solution_degradation2->end

Caption: A flowchart outlining the decision-making process for troubleshooting common issues in this compound chromatography.

Signaling Pathway of Potential this compound Degradation

This compound This compound Deprotonation Deprotonation of Phenolic Hydroxyls This compound->Deprotonation Oxidation Oxidation This compound->Oxidation High_pH High pH (>7) High_pH->Deprotonation High_Temp High Temperature High_Temp->Oxidation Oxygen Dissolved Oxygen Oxygen->Oxidation Metal_Ions Metal Ions (Fe, Cu) Metal_Ions->Oxidation Deprotonation->Oxidation Degradation_Products Degradation Products (e.g., Quinones) Oxidation->Degradation_Products

Caption: A diagram illustrating the potential pathways for this compound degradation influenced by pH, temperature, and oxygen.

References

Ophioglonol Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering unexpected or inconsistent results when working with ophioglonol, a homoflavonoid. While specific data on this compound's assay interference potential is limited in publicly available literature, its classification as a flavonoid warrants careful consideration of common interference mechanisms associated with this class of compounds. Flavonoids are well-documented as frequent hitters in high-throughput screening (HTS) and can act as Pan-Assay Interference Compounds (PAINS), leading to misleading results.[1][2][3][4][5]

This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts in your biochemical assays involving this compound.

Troubleshooting Guides

Problem 1: Apparent Inhibition in an Enzyme Assay is Not Reproducible in Follow-up Studies.

This is a common scenario when dealing with compounds that form aggregates. At micromolar concentrations, many organic molecules, including flavonoids, can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent enzyme inhibition.[6][7][8][9][10][11]

Troubleshooting Steps:

  • Detergent Addition: The most effective way to test for aggregation-based inhibition is to repeat the assay in the presence of a non-ionic detergent.

  • Vary Enzyme Concentration: True inhibitors should have an IC50 value that is independent of the enzyme concentration, whereas the apparent potency of aggregating inhibitors is often highly dependent on it.

  • Centrifugation: Aggregates can sometimes be pelleted by high-speed centrifugation. Pre-spinning the this compound solution and testing the supernatant may show reduced or no inhibition.

Experimental Protocol: Detergent Assay for Aggregation

  • Objective: To determine if the observed inhibition by this compound is due to aggregation.

  • Methodology:

    • Prepare two sets of your standard enzyme assay.

    • In the experimental set, add 0.01% (v/v) Triton X-100 to the assay buffer before adding this compound.

    • The control set should not contain Triton X-100.

    • Run the assay as usual and compare the IC50 values.

  • Interpretation: A significant increase in the IC50 value or a complete loss of inhibition in the presence of Triton X-100 strongly suggests that the initial results were due to aggregation.[10][12]

Problem 2: Inconsistent Results in Peroxidase-Coupled Assays.

Many commercially available assays for metabolites like glucose, cholesterol, and free fatty acids rely on a final peroxidase-dependent colorimetric or fluorometric step. Flavonoids are known inhibitors of peroxidase activity, which can lead to a false decrease in the measured product concentration.[13][14]

Troubleshooting Steps:

  • Use an Orthogonal Assay: Whenever possible, confirm your findings using a method that does not rely on a peroxidase-based detection system.

  • Directly Measure Peroxidase Inhibition: Test the effect of this compound directly on peroxidase activity using a known substrate like Amplex Red or o-phenylenediamine.

Experimental Protocol: Peroxidase Inhibition Assay

  • Objective: To assess the direct inhibitory effect of this compound on horseradish peroxidase (HRP).

  • Methodology:

    • Prepare a reaction mixture containing assay buffer, HRP, and a chromogenic or fluorogenic peroxidase substrate (e.g., TMB, Amplex Red).

    • Add varying concentrations of this compound.

    • Initiate the reaction by adding a source of hydrogen peroxide (H₂O₂).

    • Monitor the change in absorbance or fluorescence over time.

  • Interpretation: A dose-dependent decrease in the rate of substrate turnover indicates direct inhibition of peroxidase by this compound.

Problem 3: Overestimation of Protein Concentration in Samples Containing this compound.

Flavonoids can interfere with common colorimetric protein assays, particularly the bicinchoninic acid (BCA) assay. This interference can lead to a significant overestimation of protein concentration, which in turn can cause an underestimation of specific activity in enzyme assays.[15][16] The interference is more pronounced at lower protein concentrations.[15][16]

Troubleshooting Steps:

  • Acetone Precipitation: Remove the interfering flavonoid from your protein sample before quantification.

  • Use a Different Protein Assay: The Bradford assay is generally less susceptible to interference from phenolic compounds, but it is still advisable to run a control with this compound alone.

Experimental Protocol: Acetone Precipitation for Protein Quantification

  • Objective: To accurately quantify protein in the presence of this compound.

  • Methodology:

    • To your protein sample, add four volumes of ice-cold acetone.

    • Vortex and incubate at -20°C for 60 minutes.

    • Centrifuge at 15,000 x g for 10 minutes to pellet the protein.

    • Carefully decant the acetone (which contains the dissolved this compound).

    • Allow the protein pellet to air dry briefly.

    • Resuspend the protein pellet in your desired buffer and proceed with the protein assay.

  • Interpretation: Comparing the protein concentration before and after acetone precipitation will reveal the extent of interference by this compound.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which flavonoids like this compound interfere with biochemical assays?

A1: Flavonoids are known to interfere through multiple mechanisms, including the formation of aggregates that non-specifically inhibit proteins, direct inhibition of assay enzymes like peroxidases, chelation of metal ions, and inherent antioxidant activity that can interfere with redox-based assays.[2][3][12][13][14][17] They are often classified as Pan-Assay Interference Compounds (PAINS).[1][4][5]

Q2: My compound shows activity in a cell-based assay. Could this also be due to interference?

A2: Yes, interference is not limited to biochemical assays. In cell-based assays, flavonoids can interfere by disrupting cell membranes, exhibiting cytotoxicity, or having off-target effects that are unrelated to the intended biological target.

Q3: How can I be sure that the observed activity of this compound is a genuine biological effect and not an artifact?

A3: The gold standard for validating a "hit" compound is to demonstrate its activity through multiple, mechanistically distinct orthogonal assays. Additionally, establishing a clear Structure-Activity Relationship (SAR) with related analogs can provide strong evidence for a specific biological interaction.

Q4: this compound has antioxidant properties. Which assays are most likely to be affected?

A4: Assays that rely on redox reactions, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are highly susceptible to interference from antioxidants.[18][19][20] The antioxidant activity of this compound can directly reduce the radical species in these assays, leading to a false-positive result for radical scavenging.

Q5: Can this compound's metal chelating properties affect my assay?

A5: Yes, if your assay involves enzymes that require metal cofactors or is sensitive to the concentration of metal ions, the metal chelating properties of flavonoids can cause interference.[17][21][22][23] This can lead to either inhibition (by removing an essential metal ion) or activation in some cases.

Data Presentation

Table 1: Common Interference Mechanisms of Flavonoids and Recommended Mitigation Strategies

Interference MechanismAssays AffectedPotential OutcomeRecommended Mitigation Strategy
Aggregation Enzyme assays, binding assaysFalse-positive inhibitionAdd 0.01% Triton X-100 to the assay buffer.[10][12]
Peroxidase Inhibition ELISA, assays for glucose, cholesterol, free fatty acidsFalse-negative or lower than expected valuesUse an orthogonal assay with a different detection method.[13][14]
Protein Assay Interference BCA, Lowry assaysOverestimation of protein concentrationPerform acetone precipitation of the protein before quantification.[15][16]
Antioxidant Activity DPPH, ABTS, other redox-based assaysFalse-positive antioxidant activityUse multiple, mechanistically different antioxidant assays.
Metal Chelation Metalloenzyme assays, assays sensitive to metal ionsInhibition or activation of the targetAdd EDTA to the assay buffer as a control to assess metal ion dependence.
Compound Reactivity Assays with reactive components (e.g., thiols)Covalent modification of target or assay reagentsPerform pre-incubation studies and use mass spectrometry to check for covalent adducts.

Visualizations

Interference_Troubleshooting_Workflow start Initial Hit with this compound aggregation_test Is inhibition sensitive to 0.01% Triton X-100? start->aggregation_test no_aggregation Potential True Hit aggregation_test->no_aggregation No aggregation_artifact Likely Aggregation Artifact aggregation_test->aggregation_artifact Yes peroxidase_assay Is a peroxidase enzyme used in the assay? protein_quant Was protein quantified using BCA or Lowry method? peroxidase_assay->protein_quant No orthogonal_peroxidase Confirm with Orthogonal Assay peroxidase_assay->orthogonal_peroxidase Yes redox_assay Is the assay based on a redox reaction? protein_quant->redox_assay No acetone_precipitate Re-quantify protein after Acetone Precipitation protein_quant->acetone_precipitate Yes orthogonal_redox Use Alternative Antioxidant Assay redox_assay->orthogonal_redox Yes no_aggregation->peroxidase_assay Aggregation_Mechanism cluster_0 Without Detergent cluster_1 With Detergent (e.g., Triton X-100) This compound This compound Monomers aggregate This compound Aggregates This compound->aggregate Self-assembles at µM concentrations inactive_enzyme Inactive Enzyme aggregate->inactive_enzyme Sequesters & Denatures enzyme Active Enzyme ophioglonol_d This compound Monomers detergent Detergent Micelles ophioglonol_d->detergent Disrupted by detergent enzyme_d Active Enzyme detergent->enzyme_d Enzyme remains active

References

Technical Support Center: Enhancing the Bioavailability of Ophioglonol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Ophioglonol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a homoflavonoid compound isolated from plants of the Ophioglossum genus, such as Ophioglossum pedunculosum.[1] Like many flavonoids, this compound is expected to have low oral bioavailability due to poor aqueous solubility and potential susceptibility to first-pass metabolism in the liver and intestines.[2][3] Enhancing its bioavailability is crucial for achieving therapeutic concentrations in preclinical and clinical studies.

Q2: What are the primary initial strategies to consider for enhancing this compound's bioavailability?

A2: The primary strategies revolve around improving its solubility and/or membrane permeability. Initial approaches to consider include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can improve dissolution rates.[2][4][5]

  • Formulation with Excipients: Utilizing carriers to create solid dispersions or lipid-based formulations can significantly enhance solubility and absorption.[5][6][7]

  • Use of Bioenhancers: Co-administration with natural compounds that inhibit metabolic enzymes or efflux pumps can increase systemic exposure.[8][9][10]

Q3: Can this compound's structure be modified to improve bioavailability?

A3: Yes, a prodrug approach is a viable strategy.[4][5] This involves chemically modifying the this compound molecule to create a more soluble or permeable derivative that, once absorbed, is metabolized back to the active this compound. This is particularly useful if formulation strategies alone are insufficient.

Q4: How do I select the appropriate formulation strategy for this compound?

A4: The choice of formulation depends on the physicochemical properties of this compound. A logical workflow would be:

  • Characterize the solubility and permeability of this compound (e.g., using the Biopharmaceutics Classification System - BCS).

  • For a likely BCS Class II or IV compound (low solubility), start with solid dispersions or lipid-based systems.[2]

  • Evaluate the stability of this compound in the selected formulation.

  • Conduct in vitro dissolution and permeability assays (e.g., using a Caco-2 cell model) to screen formulations before moving to in vivo studies.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media
Potential Cause Troubleshooting Step Expected Outcome
High Crystallinity Employ particle size reduction techniques such as jet milling or ball milling to create micronized or nano-sized particles.Increased surface area leading to a faster dissolution rate.
Low Aqueous Solubility 1. Develop a solid dispersion by dissolving this compound and a hydrophilic carrier (e.g., PVP, PEG) in a common solvent and then removing the solvent. 2. Formulate a Self-Emulsifying Drug Delivery System (SEDDS) with oils, surfactants, and co-solvents.[7]1. This compound is dispersed in an amorphous state within the carrier, improving wettability and dissolution.[5] 2. Formation of a fine emulsion in the GI tract, keeping this compound solubilized for absorption.
pH-Dependent Solubility Characterize the pKa of this compound and assess its solubility at different pH values. Consider using buffering agents in the formulation if a specific pH range enhances solubility.Identification of the optimal pH for dissolution, which can guide formulation development.
Issue 2: Low Permeability of this compound in Caco-2 Cell Assays
Potential Cause Troubleshooting Step Expected Outcome
Efflux by P-glycoprotein (P-gp) Co-administer this compound with known P-gp inhibitors such as piperine or quercetin.[4][8]Increased intracellular concentration of this compound due to inhibition of its removal from the cell.
Poor Transcellular Transport Formulate this compound in a lipid-based system like a nanoemulsion or solid lipid nanoparticles (SLNs).[4][7]Enhanced absorption via lymphatic uptake, bypassing the portal circulation and first-pass metabolism.
Low Paracellular Transport Investigate the use of permeation enhancers that can transiently open tight junctions between intestinal epithelial cells.[7][10]Increased passage of this compound through the paracellular route.
Issue 3: High First-Pass Metabolism In Vivo
Potential Cause Troubleshooting Step Expected Outcome
Metabolism by Cytochrome P450 (CYP) Enzymes Co-administer this compound with natural bioenhancers known to inhibit CYP enzymes, such as piperine.[10]Reduced metabolic breakdown of this compound in the gut wall and liver, leading to higher systemic exposure.
Extensive Glucuronidation Evaluate the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this compound metabolism and screen for inhibitors.Identification of potential co-administered compounds to reduce metabolic clearance.
Rapid Clearance Develop a controlled-release formulation (e.g., using polymeric nanoparticles) to maintain plasma concentrations over a longer period.Sustained release may saturate metabolic pathways, allowing a greater fraction of the drug to reach systemic circulation.

Experimental Protocols

Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Sonicate for 15 minutes to ensure a homogenous solution.

    • Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.

    • Dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the resulting solid dispersion and pulverize it into a fine powder.

    • Store in a desiccator until further use.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.

  • Transport Buffer: Prepare a Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

  • Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the this compound formulation (e.g., dissolved solid dispersion) to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • To assess efflux, add the formulation to the B side and fresh buffer to the A side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

    • Analyze the concentration of this compound in the samples using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.

Visualizations

Signaling Pathway

Based on related flavonoids, this compound may exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor (e.g., TLR4) mapk MAPK Pathway (p38, JNK, ERK) receptor->mapk activates ikb IκBα receptor->ikb lps Inflammatory Stimulus (e.g., LPS) lps->receptor This compound This compound This compound->mapk inhibits This compound->ikb inhibits degradation nfkb_active Active NF-κB mapk->nfkb_active activates nfkb NF-κB (p65/p50) ikb->nfkb sequesters nfkb->nfkb_active releases dna DNA nfkb_active->dna translocates to cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->cytokines induces transcription G cluster_Start Phase 1: Formulation Development cluster_InVitro Phase 2: In Vitro Screening cluster_InVivo Phase 3: In Vivo Evaluation cluster_End Phase 4: Optimization start This compound Powder solubility Characterize Solubility & Permeability (BCS) start->solubility formulate Select & Develop Formulations (Solid Dispersion, SEDDS, etc.) solubility->formulate dissolution In Vitro Dissolution Testing formulate->dissolution caco2 Caco-2 Permeability Assay dissolution->caco2 pk_study Pharmacokinetic Study in Rodents (Oral Gavage) caco2->pk_study analysis Analyze Plasma Samples (LC-MS/MS) pk_study->analysis data Calculate PK Parameters (AUC, Cmax, Tmax) analysis->data decision Lead Formulation Selected? data->decision end Proceed to Efficacy Studies decision->end Yes reiterate Re-formulate / Optimize decision->reiterate No reiterate->formulate

References

Technical Support Center: Ophioglonol Experiments and Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Ophioglonol in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common cell culture contamination issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a homoflavonoid compound isolated from the fern Ophioglossum vulgatum.[1] It has demonstrated anti-inflammatory properties.[1][2][3] The primary mechanism of action of this compound is the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[1]

Q2: I'm observing a decrease in cell viability in my this compound-treated macrophage cultures. How can I determine if this is due to the compound's effect or a contamination issue?

A2: It is crucial to differentiate between the cytotoxic effects of your compound and those caused by contamination. First, review your cell culture morphology. Sudden and rapid cell death, accompanied by a cloudy medium and a sharp drop in pH (often indicated by a yellowing of the medium), is characteristic of bacterial contamination.[4] Fungal contamination may present as visible filaments or yeast-like budding structures.[4] Mycoplasma contamination is often harder to detect visually as it may not cause turbidity, but it can lead to slower cell growth and changes in cell morphology.[5] To definitively distinguish, perform a dose-response experiment with this compound in a fresh, uncontaminated batch of cells, including a vehicle control (the solvent used to dissolve this compound, e.g., DMSO). Simultaneously, test your suspect culture for common contaminants using methods outlined in the troubleshooting section.

Q3: My this compound experiment is showing unexpected activation of NF-κB and MAPK pathways, even in the control group. What could be the cause?

A3: Unexplained activation of inflammatory signaling pathways is a classic sign of contamination. Bacterial components, particularly lipopolysaccharide (LPS or endotoxin) from Gram-negative bacteria, are potent activators of the NF-κB and MAPK pathways in macrophages.[6][7] Mycoplasma contamination can also lead to the activation of these pathways.[2] Since this compound is expected to inhibit these pathways, any baseline activation in your control group strongly suggests the presence of a contaminant that is masking the true effect of your compound. It is also important to consider that plant-derived extracts can sometimes be contaminated with endotoxins from the source material.

Q4: Can the presence of contaminants affect the anti-inflammatory activity of this compound in my experiments?

A4: Yes, absolutely. Contaminants can significantly interfere with your results. For example, if your culture is contaminated with low levels of bacteria or mycoplasma, the resulting activation of the NF-κB and MAPK pathways could create a strong pro-inflammatory background. This could make it appear that this compound is less effective than it actually is, as it would be working against a much stronger inflammatory signal. In some cases, contaminants might even alter cellular metabolism in a way that affects the uptake or activity of this compound.

Troubleshooting Guide

Issue 1: Unexpected Visual Changes in Cell Culture

Symptoms:

  • Cloudy or turbid culture medium.

  • Sudden change in medium color (e.g., from red to yellow).

  • Visible floating particles, filaments, or "black dots" under the microscope.

  • Altered cell morphology, such as rounding, detachment, or granulation.[5][8]

Possible Causes & Solutions:

Possible Cause Identification Immediate Action Prevention
Bacterial Contamination Microscopic observation of small, motile rods or cocci. Rapid drop in pH.[4]Discard contaminated cultures immediately. Decontaminate the incubator and biosafety cabinet.Strict aseptic technique. Regularly sterilize equipment. Use antibiotic-free media for routine culture to avoid masking low-level contamination.
Fungal (Yeast/Mold) Contamination Microscopic observation of budding yeast or filamentous mold.[4] Medium may become cloudy and have a distinct odor.Discard contaminated cultures. Thoroughly clean and disinfect the entire cell culture area.Use filtered pipette tips. Ensure all reagents are sterile. Maintain a clean and uncluttered biosafety cabinet.
Mycoplasma Contamination Often no visible signs of contamination in the medium. Cells may appear grainy or have altered growth rates.[5] Requires specific testing (PCR, ELISA, or DNA staining).Isolate and test all cultures in the incubator. If positive, discard contaminated cultures. Treat irreplaceable cultures with a specific mycoplasma removal agent.Quarantine and test all new cell lines. Use dedicated media and reagents for each cell line.
Chemical Contamination No visible microorganisms. May cause unexplained changes in cell growth or morphology.Review preparation of all media and reagents. Ensure high-purity water was used.Use reagents and media from reputable suppliers. Properly rinse all glassware and equipment.
Issue 2: Inconsistent or Unreliable Experimental Results

Symptoms:

  • High variability between replicate wells.

  • Loss of this compound's expected anti-inflammatory effect.

  • Unexpected activation of inflammatory pathways in control groups.

  • Changes in cell proliferation or viability that are not dose-dependent.

Troubleshooting Workflow:

G start Inconsistent Results Observed check_contamination Test for Contamination (Microscopy, PCR for Mycoplasma, LAL for Endotoxin) start->check_contamination positive_contamination Contamination Detected check_contamination->positive_contamination Positive negative_contamination No Contamination Detected check_contamination->negative_contamination Negative troubleshoot_contamination Follow Contamination-Specific Troubleshooting Guide positive_contamination->troubleshoot_contamination review_protocol Review Experimental Protocol negative_contamination->review_protocol resolve Problem Resolved troubleshoot_contamination->resolve check_reagents Check Reagent Quality and Stability (this compound, LPS, etc.) review_protocol->check_reagents check_cell_health Assess Overall Cell Health (Passage number, morphology) check_reagents->check_cell_health optimize_assay Optimize Assay Parameters (Cell density, incubation times) check_cell_health->optimize_assay optimize_assay->resolve

Caption: Troubleshooting workflow for inconsistent experimental results.

Data Presentation: The Impact of Contamination

The following table summarizes the potential quantitative effects of different types of contamination on common experimental readouts in macrophage cell cultures. Note that the exact impact can vary depending on the specific contaminant, the cell line, and the experimental conditions.

Contaminant Type Effect on Cell Viability (MTT Assay) Effect on TNF-α Production Effect on NF-κB Activation
Bacterial (e.g., E. coli) Significant decrease in viability, can lead to complete cell death within 24-48 hours.Rapid and strong induction of TNF-α secretion.[6]Potent activation of the NF-κB pathway.
Fungal (e.g., Candida albicans) Gradual decrease in viability as the fungus outcompetes cells for nutrients.Can induce TNF-α production, though the kinetics may be slower than with bacteria.Can activate NF-κB, often through recognition by pattern recognition receptors.
Mycoplasma May cause a slight to moderate reduction in cell proliferation and viability over time.Can induce chronic, low-level production of TNF-α and other pro-inflammatory cytokines.[2]Can cause persistent activation of the NF-κB pathway.[2]
Endotoxin (LPS) Generally does not cause direct cell death at concentrations typically found as contaminants, but can sensitize cells to other stressors.Strong inducer of TNF-α secretion.[9]Primary mechanism of action is through potent activation of the TLR4/NF-κB pathway.[10]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (and/or contaminants) for the desired experimental time (e.g., 24 hours). Include appropriate controls (untreated cells, vehicle control).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Reading: Incubate the plate overnight at 37°C and then measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Assay)

This protocol measures the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite.

  • Cell Seeding and Treatment: Seed and treat RAW264.7 cells in a 96-well plate as described for the MTT assay. It is common to stimulate the cells with an inflammatory agent like LPS (1 µg/mL) to induce NO production, with or without this compound pre-treatment.[4]

  • Sample Collection: After the treatment period, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reagent: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[4]

  • Incubation: Incubate the mixture at room temperature for 10 minutes.[4]

  • Reading: Measure the absorbance at 540 nm.[4] A standard curve using known concentrations of sodium nitrite should be prepared to quantify the amount of NO produced.

Western Blot Analysis of NF-κB and MAPK Pathways

This protocol allows for the detection and quantification of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

This compound Experimental Workflow

G start Start seed_cells Seed RAW264.7 Macrophages start->seed_cells adhere Allow Cells to Adhere (24h) seed_cells->adhere pre_treat Pre-treat with this compound (1h) adhere->pre_treat stimulate Stimulate with LPS (e.g., 100 ng/mL) pre_treat->stimulate incubate Incubate (e.g., 24h) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells no_assay Nitric Oxide Assay (Griess) collect_supernatant->no_assay cytokine_assay Cytokine Assay (ELISA) collect_supernatant->cytokine_assay western_blot Western Blot (NF-κB, MAPK) lyse_cells->western_blot viability_assay Cell Viability Assay (MTT) lyse_cells->viability_assay end End no_assay->end cytokine_assay->end western_blot->end viability_assay->end

Caption: A typical experimental workflow for evaluating this compound's anti-inflammatory effects.
This compound's Effect on the NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation activates This compound This compound This compound->IKK G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 ERK ERK MKKs->ERK JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Inflammation Inflammatory Gene Expression AP1->Inflammation This compound This compound This compound->TAK1

References

Ophioglonol Bioactivity Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ophioglonol bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimental work with this compound and related compounds. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to help you achieve more consistent and reliable results.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your bioactivity assays.

Question: Why are my IC50 values for this compound's antioxidant activity inconsistent across different assays (e.g., DPPH, ABTS, FRAP)?

Answer: Inconsistent results across different antioxidant assays are common and can be attributed to several factors:

  • Assay Mechanisms: Different assays measure different facets of antioxidant activity. For instance, the DPPH and ABTS assays measure radical scavenging capacity, while the FRAP assay measures the reduction of ferric iron[1][2]. This compound may have varying efficacy in these different chemical reactions.

  • Reaction Kinetics: The incubation time can significantly impact the results. Ensure that you are using the recommended incubation times for each specific assay and that these are kept consistent between experiments.

  • Solvent Effects: The solvent used to dissolve this compound and the assay medium can influence the results. It is crucial to use the same solvent system for all samples and standards and to ensure that the final solvent concentration is consistent across all wells.

  • Compound Purity: The purity of your this compound sample is critical. Impurities can have their own antioxidant or interfering properties, leading to variable results.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially when preparing serial dilutions of your compound and standards[3].

Question: I am seeing high variability in my anti-inflammatory assays using LPS-stimulated RAW 264.7 cells. What could be the cause?

Answer: Cell-based assays are inherently more variable than chemical assays. Here are some potential sources of inconsistency:

  • Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to stimuli and treatments[4][5]. It is recommended to use cells within a consistent and low passage number range for your experiments.

  • Seeding Density: Uneven cell seeding can lead to variability in cell number per well at the time of treatment, affecting the final readout[5]. Ensure a single-cell suspension and careful pipetting to achieve uniform seeding.

  • LPS Stimulation: The concentration and incubation time of the lipopolysaccharide (LPS) used to induce an inflammatory response are critical parameters. Inconsistent stimulation will lead to variable baseline levels of inflammatory markers.

  • This compound Cytotoxicity: At higher concentrations, this compound may be cytotoxic to your cells, leading to a decrease in inflammatory markers that is not due to a specific anti-inflammatory effect but rather to cell death. It is essential to perform a cytotoxicity assay (e.g., MTT or MTS) to determine the non-toxic concentration range of this compound for your specific cell line[6][7].

  • Mycoplasma Contamination: Mycoplasma contamination can alter the cellular response to stimuli and is a common cause of irreproducible results in cell culture experiments[5]. Regular testing for mycoplasma is highly recommended.

Frequently Asked Questions (FAQs)

What is the recommended solvent for dissolving this compound?

Based on experimental protocols for similar flavonoids, Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions. Subsequent dilutions should be made in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

How should I store this compound solutions?

For long-term storage, it is best to store this compound as a solid at -20°C or below. For stock solutions in DMSO, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions at room temperature for extended periods may be limited, so fresh dilutions should be prepared for each experiment.

Could this compound be interfering with my assay signal?

Yes, this is a possibility. Compounds can interfere with assay readouts through various mechanisms, such as autofluorescence, light absorption at the measurement wavelength, or chemical reactivity with assay reagents[8]. To check for this, you should run parallel controls containing this compound at the highest concentration used in your experiment but without the cells or the key assay reagent. This will help you to identify and correct for any compound-specific interference.

This compound and Related Compounds: Bioactivity Data

The following table summarizes some of the reported bioactivities for this compound and related compounds from the Ophioglossum genus. Note the variations in reported values, which may be due to different experimental conditions.

Compound/ExtractBioactivityAssayCell Line/SystemResult (IC50 or Activity)Reference
OphiogloninAnti-inflammatoryNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsSignificant inhibition[9]
OphiogloninAntioxidantNot specifiedNot specifiedValidated antioxidant activities[9]
O. thermale EtOAc fractionAntioxidantDPPH radical scavengingChemical assayPotent activity[10]
O. thermale EtOAc fractionAntioxidantNBT reductionChemical assayPotent activity[10]
O. thermale EtOAc fractionAntioxidantLipid peroxidationChemical assayPotent activity[10]
Fermented O. thermaleAntioxidantABTS radical scavengingChemical assayIC50: 18.61 ± 1.32 µg/mL[1]
Fermented O. thermaleAntioxidantDPPH radical scavengingChemical assayIC50: 75.7 ± 2.1 µg/mL[1]
O. vulgatum extractAnti-inflammatoryNF-κB, MAPK signalingNot specifiedInhibition of activation[9][11]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from methodologies used for screening natural product extracts[1][2].

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to make a stock solution (e.g., 10 mg/mL).

    • Prepare a series of dilutions of this compound in methanol.

    • Use a known antioxidant such as ascorbic acid or gallic acid as a positive control and prepare serial dilutions in the same manner.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each this compound dilution or control to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage inhibition against the concentration of this compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is based on standard methods for assessing anti-inflammatory activity in vitro[6][9].

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells with medium only), a vehicle control (cells with LPS and vehicle), and a positive control (cells with LPS and a known inhibitor).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability[7][12].

  • Cell Seeding:

    • Seed cells (e.g., RAW 264.7 or a cancer cell line) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample This compound Sample (Purity Check) treatment Treatment with This compound Dilutions prep_sample->treatment prep_reagents Reagent & Buffer Preparation prep_reagents->treatment prep_cells Cell Culture (Passage & Health Check) seeding Cell Seeding (for cell-based assays) prep_cells->seeding seeding->treatment incubation Incubation (Time & Temperature) treatment->incubation measurement Signal Measurement (Absorbance/Fluorescence) incubation->measurement data_proc Data Processing (Blank Subtraction) measurement->data_proc calc Calculate % Inhibition or % Viability data_proc->calc ic50 Determine IC50 calc->ic50

Caption: General experimental workflow for this compound bioactivity screening.

troubleshooting_flowchart rect_node rect_node start Inconsistent Results? is_cell_based Cell-based assay? start->is_cell_based check_cells Check cell health, passage #, seeding density, mycoplasma is_cell_based->check_cells Yes check_reagents Chemical assay? is_cell_based->check_reagents No check_protocol Review protocol parameters: incubation times, concentrations check_cells->check_protocol reagent_stability Verify reagent stability, preparation, and storage check_reagents->reagent_stability reagent_stability->check_protocol check_controls Run compound interference controls (autofluorescence/absorbance) check_protocol->check_controls check_purity Verify this compound purity and solvent effects check_controls->check_purity end_node Re-run experiment with optimized parameters check_purity->end_node

Caption: Troubleshooting flowchart for inconsistent bioactivity assay results.

signaling_pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK IKK IκB Kinase (IKK) TLR4->IKK inflammation Pro-inflammatory Genes (iNOS, COX-2, Cytokines) MAPK->inflammation activates IkB IκBα IKK->IkB inhibits NFkB_active Active NF-κB IKK->NFkB_active activates NFkB NF-κB (p65) IkB->NFkB sequesters nucleus Nucleus NFkB_active->nucleus nucleus->inflammation This compound This compound This compound->MAPK This compound->IKK

Caption: Potential anti-inflammatory signaling pathway inhibited by this compound.

References

Technical Support Center: Scaling Up Ophioglonol Isolation for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the isolation of Ophioglonol for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising candidate for preclinical studies?

A1: this compound is a homoflavonoid found in the fern Ophioglossum vulgatum. It has demonstrated significant anti-inflammatory properties, making it a promising therapeutic agent for inflammation-associated disorders.[1] Preclinical studies are essential to evaluate its efficacy and safety before any potential clinical trials.

Q2: How much this compound is typically required for initial preclinical studies?

A2: The quantity of this compound needed for preclinical studies can vary significantly based on the animal model, the route of administration, and the study design. Based on typical dose ranges for flavonoids in anti-inflammatory studies, a starting point for estimating the required amount is between 10 to 100 mg/kg body weight in rodent models. For a study involving multiple dose groups and a sufficient number of animals, several grams of highly purified this compound (e.g., 5-10 grams) would likely be necessary.

Q3: What is a realistic yield of this compound from Ophioglossum vulgatum?

A3: Direct yield data for pure this compound is scarce. However, we can estimate the yield based on reported data for extracts and total flavonoid content. The extraction of an ethyl acetate fraction from O. vulgatum has been reported to yield approximately 2.00% (w/w) of the dried plant material. The total flavonoid content in an extract of O. vulgatum has been noted to be around 2.37%. Assuming this compound is a significant component of this flavonoid fraction, a multi-step purification process might yield several hundred milligrams of pure this compound from a kilogram of dried plant material.

Experimental Protocols

Protocol 1: Scaled-Up Extraction of Crude this compound-Rich Fraction

This protocol outlines a method for obtaining a crude extract enriched with this compound from Ophioglossum vulgatum.

1. Plant Material Preparation:

  • Start with 1 kg of dried and powdered aerial parts of Ophioglossum vulgatum.
  • Defat the powdered material with n-hexane or petroleum ether (3 x 3 L) at room temperature to remove non-polar compounds. Discard the solvent.
  • Air-dry the defatted plant material.

2. Extraction:

  • Extract the defatted plant material with 80% ethanol (3 x 5 L) using maceration with intermittent shaking for 48 hours at room temperature.
  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in 1 L of distilled water.
  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
  • Ethyl acetate (3 x 1 L)
  • The ethyl acetate fraction is expected to contain the homoflavonoids, including this compound.
  • Concentrate the ethyl acetate fraction to dryness under reduced pressure.

Protocol 2: Multi-Step Chromatographic Purification of this compound

This protocol describes a general strategy for the purification of this compound from the crude ethyl acetate fraction. Optimization of solvent systems will be required based on TLC analysis.

1. Silica Gel Column Chromatography (Step 1):

  • Stationary Phase: Silica gel (60-120 mesh).
  • Mobile Phase: A gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the polarity with methanol).
  • Procedure:
  • Dissolve the crude ethyl acetate fraction in a minimal amount of the initial mobile phase.
  • Load the sample onto the pre-equilibrated silica gel column.
  • Elute the column with the solvent gradient.
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1 v/v).
  • Pool the fractions containing the major compound of interest (presumed to be this compound).

2. Sephadex LH-20 Column Chromatography (Step 2):

  • Stationary Phase: Sephadex LH-20.
  • Mobile Phase: Methanol or an ethanol-water mixture.
  • Procedure:
  • Dissolve the partially purified fraction from the silica gel column in the mobile phase.
  • Load the sample onto the pre-swollen and equilibrated Sephadex LH-20 column.
  • Elute with the mobile phase. This step is effective for separating flavonoids and removing smaller impurities.[2][3][4]
  • Collect fractions and monitor by TLC.
  • Pool the fractions containing the purified this compound.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):

  • Stationary Phase: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).
  • Procedure:
  • Dissolve the further purified this compound fraction in the initial mobile phase.
  • Inject the sample onto the preparative HPLC system.
  • Collect the peak corresponding to this compound based on the retention time of an analytical standard (if available) or collect all major peaks for structural elucidation.
  • Remove the solvent under reduced pressure to obtain highly purified this compound.

Data Presentation

Table 1: Estimated Yields at Different Stages of this compound Isolation (Starting with 1 kg of Dried Plant Material)

Isolation StageStarting Material (g)Estimated Yield (g)Estimated Purity (%)
Crude Ethanol Extract1000100 - 150< 5
Ethyl Acetate Fraction100 - 15020 - 3010 - 20
After Silica Gel Chromatography20 - 302 - 550 - 70
After Sephadex LH-202 - 50.5 - 1.580 - 95
After Preparative HPLC0.5 - 1.50.2 - 0.8> 98

Note: These are estimated values and actual yields may vary depending on the plant material and experimental conditions.

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract

Possible Cause Troubleshooting Step
Inefficient ExtractionEnsure the plant material is finely powdered to maximize surface area. Increase the extraction time or perform additional extraction cycles. Consider using a more efficient extraction method like Soxhlet or ultrasound-assisted extraction.[5][6]
Degradation of CompoundsAvoid excessive heat during extraction and concentration steps. Use temperatures below 50°C.
Improper Solvent SelectionWhile 80% ethanol is a good starting point, the optimal solvent may vary. Test different solvent systems (e.g., methanol, acetone) on a small scale.

Issue 2: Poor Separation in Column Chromatography

Possible Cause Troubleshooting Step
Inappropriate Solvent SystemOptimize the mobile phase using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.[7]
Column OverloadingDo not exceed the loading capacity of the column. A general rule is to load 1-5% of the silica gel weight.
Column ChannelingEnsure the column is packed uniformly without any cracks or air bubbles.
Compound Instability on SilicaSome flavonoids can degrade on acidic silica gel.[7] Test the stability of your compound on a TLC plate by spotting and leaving it for several hours before developing. If degradation occurs, consider using deactivated silica gel or a different stationary phase like alumina.

Issue 3: Co-elution of Impurities

Possible Cause Troubleshooting Step
Similar Polarity of CompoundsEmploy a multi-step purification strategy using different chromatographic techniques that separate based on different principles (e.g., normal-phase, size-exclusion, reverse-phase).[8]
Complex MixtureConsider a preliminary fractionation step before column chromatography, such as precipitation or crystallization, to simplify the mixture.

Visualizations

Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

Ophioglonol_Signaling_Pathway cluster_0 NF-κB Pathway cluster_1 MAPK Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Ophioglonol_NFkB This compound Ophioglonol_NFkB->IKK inhibits Inflammatory Stimuli_MAPK Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli_MAPK->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) phosphorylates AP-1 AP-1 MAPK (p38, JNK, ERK)->AP-1 activates Pro-inflammatory Mediators Pro-inflammatory Mediators AP-1->Pro-inflammatory Mediators induces Ophioglonol_MAPK This compound Ophioglonol_MAPK->MAPK (p38, JNK, ERK) inhibits phosphorylation

Caption: this compound's anti-inflammatory mechanism of action.

Experimental Workflow

Ophioglonol_Isolation_Workflow Start Start: Dried O. vulgatum (1 kg) Defatting Defatting with n-hexane Start->Defatting Extraction Extraction with 80% Ethanol Defatting->Extraction Concentration1 Concentration Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) Concentration1->Partitioning Concentration2 Concentration Partitioning->Concentration2 Silica_Gel Silica Gel Column Chromatography Concentration2->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC End End: Pure this compound (>98%) Prep_HPLC->End

Caption: Scaled-up isolation workflow for this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Properties of Ophioglonol and Ophioglonin

Author: BenchChem Technical Support Team. Date: November 2025

In the field of natural product research, homoflavonoids isolated from the fern genus Ophioglossum have emerged as compounds of interest for their potential therapeutic properties. Among these, Ophioglonin has been the subject of recent studies elucidating its anti-inflammatory effects and mechanisms of action. In contrast, detailed investigations into the specific anti-inflammatory activity of a structurally related compound, Ophioglonol, are less prevalent in current scientific literature. This guide provides a comparative overview of the available experimental data on the anti-inflammatory effects of Ophioglonin and the current state of knowledge regarding this compound.

Chemical Structures

Ophioglonin and this compound are both homoflavonoids, sharing a common structural backbone. Their distinct chemical structures are presented below.

CompoundChemical Structure
Ophioglonin
alt text
This compound
alt text

Quantitative Comparison of Anti-inflammatory Effects

Experimental data have demonstrated the anti-inflammatory potential of Ophioglonin in various in vitro and in vivo models. While direct comparative studies with this compound are lacking, the following table summarizes the available quantitative data for Ophioglonin's effects on key inflammatory markers.

ParameterOphiogloninThis compoundReference
Inhibition of Nitric Oxide (NO) Production Significant dose-dependent inhibition in LPS-stimulated RAW264.7 cells.Data not available[1][2]
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Dose-dependent reduction of gene and protein expression in LPS-stimulated macrophages.Data not available[1][2]
Inhibition of COX-2 Expression Downregulation of COX-2 gene and protein expression in LPS-stimulated macrophages.Data not available[1]
In Vivo Anti-inflammatory Activity (Carrageenan-induced paw edema) Significant reduction in paw edema in a mouse model.Data not available[1][2]

Note: The absence of data for this compound in the table highlights a significant knowledge gap in the scientific literature regarding its specific anti-inflammatory properties. While some studies have isolated this compound from plant extracts with observed anti-inflammatory activity, the direct contribution of this compound to these effects has not been experimentally quantified.[3]

Mechanisms of Action: A Focus on Ophioglonin

Studies have elucidated that Ophioglonin exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Ophioglonin has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit, thereby preventing NF-κB activation.[1][2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB inhibits NFκB_active Active NF-κB (p65/p50) IκBα->NFκB_active degradation releases Nucleus Nucleus NFκB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes induces Ophioglonin Ophioglonin Ophioglonin->IKK inhibits

Caption: Ophioglonin's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), is another critical regulator of inflammatory responses. Upon activation by inflammatory stimuli, these kinases phosphorylate various downstream targets, leading to the production of inflammatory mediators. Ophioglonin has been demonstrated to suppress the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages.[1][2]

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases ERK ERK Upstream_Kinases->ERK activates p38 p38 Upstream_Kinases->p38 activates JNK JNK Upstream_Kinases->JNK activates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Pro_inflammatory_Mediators Pro-inflammatory Mediators Transcription_Factors->Pro_inflammatory_Mediators induce Ophioglonin Ophioglonin Ophioglonin->ERK inhibits phosphorylation Ophioglonin->p38 inhibits phosphorylation Ophioglonin->JNK inhibits phosphorylation

Caption: Ophioglonin's inhibition of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Ophioglonin's anti-inflammatory effects.

Cell Culture and Treatment

RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of Ophioglonin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Nitric Oxide (NO) Assay

NO production is measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from cells using a suitable reagent, and cDNA is synthesized using a reverse transcription kit. qRT-PCR is performed using specific primers for TNF-α, IL-6, IL-1β, COX-2, and a housekeeping gene (e.g., GAPDH) with a SYBR Green master mix. The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis

Cells are lysed, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, JNK, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Carrageenan-Induced Paw Edema in Mice

Male C57BL/6 mice are orally administered with Ophioglonin (e.g., 25, 50 mg/kg) or vehicle one hour before the subplantar injection of 1% carrageenan into the right hind paw. The paw volume is measured using a plethysmometer at various time points after the carrageenan injection. The percentage of inhibition of edema is calculated for each group.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture RAW264.7 Macrophage Culture Pretreatment Pre-treatment with Ophioglonin Cell_Culture->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) LPS_Stimulation->NO_Assay qRT_PCR qRT-PCR for Cytokine mRNA LPS_Stimulation->qRT_PCR Western_Blot Western Blot for Signaling Proteins LPS_Stimulation->Western_Blot Animal_Model Carrageenan-induced Paw Edema in Mice Drug_Administration Oral Administration of Ophioglonin Animal_Model->Drug_Administration Edema_Induction Carrageenan Injection Drug_Administration->Edema_Induction Measurement Paw Volume Measurement Edema_Induction->Measurement

Caption: General experimental workflow for assessing anti-inflammatory activity.

Conclusion

Current research provides substantial evidence for the anti-inflammatory properties of Ophioglonin, highlighting its potential as a therapeutic agent. Its mechanism of action involves the dual inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. However, a significant gap exists in the scientific literature concerning the anti-inflammatory effects of its structural analog, this compound. Further investigation is warranted to determine if this compound possesses similar or distinct anti-inflammatory activities and to elucidate its potential mechanisms of action. Direct comparative studies are necessary to fully understand the structure-activity relationship of these related homoflavonoids and to identify the more potent anti-inflammatory candidate for future drug development.

References

A Comparative Analysis of Ophioglonol and Quercetin: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactive compounds Ophioglonol and quercetin, with a focus on their efficacy and underlying mechanisms of action. While quercetin has been extensively studied for its anti-cancer properties, research on this compound in this specific context is limited. This comparison, therefore, draws upon the available data for this compound and related compounds from the Ophioglossum genus, alongside the comprehensive body of evidence for quercetin.

Introduction to the Compounds

This compound is a type I homoflavonoid found in plants of the Ophioglossum genus. Homoflavonoids are a class of flavonoids characterized by an additional carbon atom in their basic C6-C3-C6 skeleton. Much of the contemporary research on bioactive compounds from Ophioglossum has centered on a related type II homoflavonoid, ophioglonin (OPN) , which has demonstrated notable anti-inflammatory properties. Due to the limited specific data on this compound's anti-cancer activity, this guide will refer to the mechanisms of ophioglonin as a proxy for the potential biological activities of homoflavonoids from this genus.

Quercetin is a well-known flavonoid ubiquitously present in a variety of fruits, vegetables, and grains. It has been the subject of extensive research, revealing a wide range of pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer effects.

Comparative Efficacy: A Data-Driven Overview

A direct comparison of the anti-cancer efficacy of this compound and quercetin is challenging due to the lack of published studies investigating the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

In contrast, the anti-cancer efficacy of quercetin has been well-documented across numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of quercetin in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Table 1: Anti-proliferative Efficacy of Quercetin in Human Cancer Cell Lines
Cancer Cell Line IC50 Value (µM)
Breast Cancer
MCF-712 - 50
MDA-MB-23120 - 100
SK-Br3~10
Colon Cancer
HCT-11625 - 50
HT-2925 - 50
Lung Cancer
A54930 - 60
Prostate Cancer
PC-310 - 50
DU14510 - 50
Cervical Cancer
HeLa25 - 50
Leukemia
HL-6010 - 70

Mechanisms of Action and Signaling Pathways

Both ophioglonin (as a proxy for this compound) and quercetin have been shown to modulate key signaling pathways involved in inflammation and cancer progression.

Ophioglonin (from Ophioglossum vulgatum)

The primary mechanism of action identified for ophioglonin is its anti-inflammatory effect , which is mediated through the inhibition of the NF-κB and MAPK signaling pathways . In lipopolysaccharide (LPS)-stimulated macrophages, ophioglonin has been shown to:

  • Inhibit NF-κB Activation: By preventing the phosphorylation of NF-κB p65 and its inhibitor, IκBα, ophioglonin suppresses the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

  • Suppress MAPK Signaling: Ophioglonin inhibits the phosphorylation of key MAPK proteins, including ERK, p38, and JNK. This disruption of the MAPK cascade further contributes to the reduction of inflammatory responses.

Ophioglonin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway (p65, IκBα) TLR4->NFkB_Pathway Ophioglonin Ophioglonin Ophioglonin->MAPK_Pathway Ophioglonin->NFkB_Pathway Inflammation Pro-inflammatory Cytokine Production MAPK_Pathway->Inflammation NFkB_Pathway->Inflammation

Figure 1. Ophioglonin's inhibitory action on inflammatory pathways.

Quercetin

Quercetin exerts its anti-cancer effects through a multi-targeted approach, influencing a variety of signaling pathways to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.

  • PI3K/Akt/mTOR Pathway Inhibition: Quercetin is a known inhibitor of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. By blocking this pathway, quercetin can suppress tumor cell growth and survival.

  • MAPK Pathway Modulation: Quercetin can modulate the MAPK pathway, leading to the inhibition of cell proliferation and the induction of apoptosis.

  • Wnt/β-catenin Pathway Suppression: Quercetin has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cancer cell proliferation and stemness.

  • Induction of Apoptosis: Quercetin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. It upregulates pro-apoptotic proteins (e.g., Bax, caspases) and downregulates anti-apoptotic proteins (e.g., Bcl-2).

  • Cell Cycle Arrest: Quercetin can induce cell cycle arrest at various phases (G1, G2/M), preventing cancer cells from dividing and proliferating.

Quercetin_Signaling_Pathway Quercetin Quercetin PI3K_Akt PI3K/Akt/mTOR Pathway Quercetin->PI3K_Akt MAPK MAPK Pathway Quercetin->MAPK Wnt Wnt/β-catenin Pathway Quercetin->Wnt Apoptosis Apoptosis Quercetin->Apoptosis CellCycleArrest Cell Cycle Arrest Quercetin->CellCycleArrest Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK->Proliferation Wnt->Proliferation

Figure 2. Quercetin's multi-targeted anti-cancer mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of compounds like this compound and quercetin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or quercetin) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels, including the phosphorylation status of signaling proteins.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Experimental_Workflow Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with This compound or Quercetin Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assay (MTT) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Compound_Treatment->Western_Blot IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Expression Analyze Protein Expression & Phosphorylation Western_Blot->Protein_Expression

Figure 3. General experimental workflow for efficacy comparison.

Conclusion and Future Directions

Quercetin has demonstrated significant and broad-spectrum anti-cancer activity in a multitude of preclinical studies, targeting key signaling pathways that drive tumorigenesis. Its efficacy is supported by a large body of quantitative data.

The anti-cancer potential of this compound, however, remains largely unexplored. While related compounds like ophioglonin show promise in modulating inflammatory pathways that are often linked to cancer, direct evidence of this compound's anti-proliferative or pro-apoptotic effects in cancer cells is currently lacking in the scientific literature.

Therefore, a direct and comprehensive comparison of the anti-cancer efficacy of this compound and quercetin is not feasible at this time. Future research should focus on:

  • In vitro screening of this compound against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative activity, including the determination of IC50 values.

  • Mechanistic studies to elucidate the signaling pathways modulated by this compound in cancer cells.

  • Direct comparative studies evaluating the efficacy of this compound and quercetin in the same experimental models.

Such studies are crucial to ascertain whether this compound holds promise as a novel anti-cancer agent and to provide a solid basis for a direct comparison with well-established compounds like quercetin.

Validating the In Vivo Anti-HBV Activity of a Novel Polysaccharide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-hepatitis B virus (HBV) activity of a novel polysaccharide isolated from Eupolyphaga sinensis Walker (ESPS). The performance of ESPS is compared against a standard-of-care antiviral, Lamivudine (3TC), and a vehicle control group. The data presented is based on preclinical studies in an HBV transgenic mouse model, offering insights into the potential of ESPS as a therapeutic agent for chronic hepatitis B.

Comparative Efficacy of ESPS and Lamivudine (3TC)

The in vivo anti-HBV activity of ESPS was evaluated in an HBV transgenic mouse model. The following tables summarize the key quantitative data from this study, comparing the effects of ESPS at two different dosages (20 mg/kg and 40 mg/kg) with a phosphate-buffered saline (PBS) model group and a Lamivudine (3TC) positive control group (30 mg/kg)[1].

Table 1: Effect on Serum HBsAg and HBeAg Levels

Treatment GroupDosageMean Reduction in Serum HBsAgMean Reduction in Serum HBeAg
PBS (Model Group)N/ANo significant reductionNo significant reduction
ESPS (Low Dose)20 mg/kg/2 days~35% at day 8~30% at day 12
ESPS (High Dose)40 mg/kg/2 days~35% at day 8~30% at day 12
3TC (Positive Control)30 mg/kg/2 daysData for direct comparison not provided in the same formatData for direct comparison not provided in the same format

Note: The data is derived from studies on HBV transgenic mice[1].

Table 2: Effect on Serum and Liver HBV DNA and Liver HBV RNA Levels

Treatment GroupDosageReduction in Serum HBV DNAReduction in Liver HBV DNAReduction in Liver HBV RNA
PBS (Model Group)N/ANo significant reductionNo significant reductionNo significant reduction
ESPS (Low Dose)20 mg/kg/2 daysSignificant reductionSignificant reductionSignificant reduction
ESPS (High Dose)40 mg/kg/2 daysSignificant reductionSignificant reductionSignificant reduction
3TC (Positive Control)30 mg/kg/2 daysSignificant reductionNot specifiedNot specified

Note: The study demonstrated that ESPS significantly reduced HBV DNA and RNA in both serum and liver tissue in a dose-dependent manner[1].

Experimental Protocols

The following section details the methodologies employed in the in vivo validation of ESPS's anti-HBV activity[1].

1. Animal Model

  • Model: C57BL/6J HBV-transgenic mice were used as the in vivo model for HBV replication[1]. These mice are genetically engineered to express the full HBV genome and produce infectious virions, making them a suitable model for studying anti-HBV therapies[2].

  • Housing and Care: Mice were housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and had free access to food and water.

2. Drug Administration

  • Test Compound: A polysaccharide (ESPS) isolated from Eupolyphaga sinensis Walker[1].

  • Comparator: Lamivudine (3TC), an established nucleoside analog reverse transcriptase inhibitor used for HBV treatment[1].

  • Vehicle: Phosphate-buffered saline (PBS) was used as the vehicle for the model group[1].

  • Grouping: HBsAg-positive mice were randomly assigned to four groups: a PBS model group, a low-dose ESPS group (20 mg/kg), a high-dose ESPS group (40 mg/kg), and a 3TC positive control group (30 mg/kg)[1].

  • Route and Frequency: All treatments were administered via injection every two days[1].

3. Measurement of Efficacy

  • Serum Antigen Levels: Blood samples were collected at specified intervals. Serum levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) were quantified using enzyme-linked immunosorbent assay (ELISA) kits[1].

  • HBV DNA Quantification: Viral DNA was extracted from serum and liver tissue. The levels of HBV DNA were measured by quantitative real-time PCR (qPCR)[1].

  • HBV RNA Quantification: Total RNA was extracted from liver tissue, and the levels of HBV RNA were determined by qPCR[1].

4. Statistical Analysis

  • Data were analyzed using appropriate statistical methods to determine the significance of the observed differences between the treatment and control groups.

Visualizations: Workflow and Signaling Pathway

Experimental Workflow for In Vivo Anti-HBV Activity Assessment

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of a test compound against HBV in a transgenic mouse model.

G cluster_setup Phase 1: Model Preparation and Grouping cluster_treatment Phase 2: Treatment Administration cluster_monitoring Phase 3: Sample Collection and Monitoring cluster_analysis Phase 4: Data Analysis A Select HBsAg-positive HBV transgenic mice B Randomly divide mice into groups: - Model (PBS) - Low Dose (ESPS) - High Dose (ESPS) - Positive Control (3TC) A->B C Administer respective treatments via injection every 2 days B->C D Collect blood samples at specified time points C->D E Sacrifice mice at the end of the experiment D->E G Quantify serum HBsAg & HBeAg using ELISA D->G F Collect liver tissue samples E->F H Quantify serum & liver HBV DNA using qPCR F->H I Quantify liver HBV RNA using qPCR F->I J Statistical analysis and comparison G->J H->J I->J

Caption: Workflow for in vivo anti-HBV drug validation.

Proposed Signaling Pathway for ESPS Anti-HBV Activity

The anti-HBV effect of ESPS is suggested to be mediated through the activation of the innate immune system via the Toll-like receptor 4 (TLR4) pathway[1]. The diagram below outlines this proposed mechanism.

G ESPS ESPS TLR4 TLR4 Receptor ESPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IFN-β, TNF-α, IL-6) NFkB->Cytokines Induces Transcription Cytokines->Inhibition HBV HBV Replication (DNA, RNA, Antigens) Inhibition->HBV

Caption: Proposed TLR4-mediated anti-HBV mechanism of ESPS.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ophioglonol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ophioglonol, a homoflavonoid found in species of the genus Ophioglossum. In the absence of direct cross-validation studies for this compound, this document presents a comparative analysis of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This comparison is based on established analytical practices for similar flavonoid compounds and offers a framework for performing in-house cross-validation.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of a specific compound is contingent on the desired sensitivity, selectivity, and the nature of the sample matrix. While HPLC-DAD is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, making it ideal for complex biological matrices.

ParameterHPLC-DADLC-MS/MSRemarks
Principle Separation by chromatography, detection by UV-Vis absorbanceSeparation by chromatography, detection by mass-to-charge ratioLC-MS/MS provides structural information, enhancing specificity.
Selectivity Moderate; relies on chromatographic separation and UV spectrumHigh; relies on chromatographic separation and specific mass transitionsCo-eluting compounds with similar UV spectra can interfere in HPLC-DAD.
Sensitivity (Typical LOQ) ng/mL rangepg/mL to low ng/mL rangeLC-MS/MS is significantly more sensitive, crucial for low-concentration samples.[1]
**Linearity (Typical R²) **> 0.995> 0.995Both methods can achieve excellent linearity over a defined concentration range.[1]
Precision (RSD%) < 15%< 15%Both methods can demonstrate high precision.[1]
Accuracy (RE%) ± 15%± 15%Both methods can achieve high accuracy.[1]
Matrix Effect Low to moderateCan be significant; often requires an internal standardIon suppression or enhancement in LC-MS/MS needs to be monitored and corrected for.[2]
Cost Lower instrument and operational costHigher instrument and operational costThe complexity and maintenance requirements of MS detectors contribute to higher costs.
Throughput Generally highCan be high with optimized methodsAutomated online SPE-LC/MS/MS systems can offer high throughput.[3]

Experimental Protocols

A rigorous cross-validation process ensures that different analytical methods provide comparable and reliable results. Below are detailed protocols for method validation and subsequent cross-validation.

Method Validation Protocol

This protocol should be applied to each analytical method (HPLC-DAD and LC-MS/MS) independently before cross-validation.

  • Specificity and Selectivity: Analyze blank matrix samples (e.g., plasma, tissue homogenate) to assess for interfering peaks at the retention time of this compound and any internal standard.

  • Linearity: Prepare a series of calibration standards of this compound in the matrix over the expected concentration range. Plot the peak area ratio (analyte/internal standard) against concentration and determine the linearity using a regression analysis (e.g., weighted linear regression). The correlation coefficient (r²) should be > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. The LOQ is typically the lowest point on the calibration curve.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). The relative standard deviation (RSD) for precision and the relative error (RE) for accuracy should be within ±15% (±20% for LOQ).[1]

  • Recovery: For methods involving extraction, determine the efficiency of the extraction process by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples at three different concentrations.

  • Matrix Effect (for LC-MS/MS): Evaluate the effect of the sample matrix on the ionization of the analyte. This is typically done by comparing the response of the analyte in a post-extracted matrix to the response in a neat solution. The use of a stable isotope-labeled internal standard is recommended to compensate for matrix effects.[2]

  • Stability: Assess the stability of this compound in the matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Cross-Validation Protocol
  • Sample Selection: Select a minimum of 30 study samples that have been previously analyzed by the reference (original) method. The samples should cover the entire calibration range.

  • Reanalysis: Analyze the selected samples using the new or alternative analytical method. The analysis should be performed by a different analyst, if possible, to reduce bias.

  • Data Comparison: Compare the concentration data obtained from both methods.

  • Statistical Analysis:

    • Correlation: Plot the results from the new method against the reference method and perform a linear regression analysis. The correlation coefficient (r) should be close to 1.

    • Bland-Altman Plot: Construct a Bland-Altman plot to assess the agreement between the two methods. This plot shows the difference between the two measurements against their average. The mean difference should be close to zero, and the differences should lie within the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).

    • Percent Difference: Calculate the percent difference for each sample: [(New Method - Reference Method) / ((New Method + Reference Method) / 2)] * 100. At least two-thirds of the samples should have a percent difference within ±20%.

Visualizing the Workflow and Comparison

To better illustrate the processes involved in the cross-validation of this compound analytical methods, the following diagrams have been generated.

G Experimental Workflow for Cross-Validation cluster_0 Method A (e.g., HPLC-DAD) cluster_1 Method B (e.g., LC-MS/MS) cluster_2 Cross-Validation Analysis A_Val Method A Validation (Specificity, Linearity, Precision, Accuracy) A_Analysis Analyze Study Samples (n > 30) A_Val->A_Analysis A_Data Concentration Data A A_Analysis->A_Data Compare Compare Data A and Data B A_Data->Compare B_Val Method B Validation (Specificity, Linearity, Precision, Accuracy) B_Analysis Re-analyze Same Study Samples (n > 30) B_Val->B_Analysis B_Data Concentration Data B B_Analysis->B_Data B_Data->Compare Stats Statistical Analysis (Correlation, Bland-Altman) Compare->Stats Report Acceptance Report Stats->Report

Caption: Workflow for the cross-validation of two analytical methods.

G Logical Comparison of Analytical Methods cluster_lcms LC-MS/MS Central_Topic This compound Quantification H_Select Moderate Selectivity Central_Topic->H_Select H_Sens ng/mL Sensitivity Central_Topic->H_Sens H_Cost Lower Cost Central_Topic->H_Cost L_Select High Selectivity Central_Topic->L_Select L_Sens pg/mL Sensitivity Central_Topic->L_Sens L_Cost Higher Cost Central_Topic->L_Cost L_Matrix Matrix Effects Central_Topic->L_Matrix

Caption: Key parameters for comparing analytical methods for this compound.

References

Ophioglonol's Potency in Inflammation: A Comparative Analysis with Other Homoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, particularly those targeting inflammatory pathways, a detailed comparative analysis of the homoflavonoid Ophioglonol and its congeners has been compiled. This guide, intended for researchers, scientists, and drug development professionals, offers a quantitative look at the anti-inflammatory potency of these compounds, alongside detailed experimental methodologies and a visualization of the key signaling pathway involved.

Homoflavonoids, a class of naturally occurring compounds, have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, primarily isolated from plants of the Ophioglossum genus, and its close structural relative, Ophioglonin, have been identified as potent inhibitors of key inflammatory mediators.

Quantitative Comparison of Anti-inflammatory Potency

The primary mechanism for the anti-inflammatory action of this compound and related homoflavonoids is the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of chronic inflammation and is mediated by the inducible nitric oxide synthase (iNOS) enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

For a quantitative comparison, we have compiled the IC50 values for nitric oxide inhibition by other prominent homoflavonoids in the same murine macrophage cell line, RAW 264.7.

CompoundBiological ActivityIC50 (µM)Cell LineReference
Ophioglonin Nitric Oxide InhibitionQualitatively similar to Dihydroquercetin and LuteolinRAW 264.7[1]
Brazilin Nitric Oxide Inhibition24.3RAW 264.7[2]
Sappanone A Nitric Oxide InhibitionNot explicitly quantified as IC50, but shown to inhibit NO productionRAW 264.7
Cremastranone Nitric Oxide InhibitionData not available

Note: A direct IC50 value for this compound's nitric oxide inhibition was not found in the reviewed literature. Ophioglonin is presented as a close structural and functional analogue.

Experimental Protocols

To facilitate reproducible research, the following is a detailed protocol for a key experiment cited in the comparison: the determination of nitric oxide inhibition in LPS-stimulated RAW 264.7 macrophages.

Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

1. Cell Culture and Treatment:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • After incubation, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, other homoflavonoids).

  • Following a 1-hour pre-treatment with the test compounds, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Control wells without LPS stimulation are also included.

2. Nitrite Quantification (Griess Assay):

  • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

  • To determine the concentration of nitric oxide, the accumulation of its stable metabolite, nitrite, is measured using the Griess reagent.

  • 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm is measured using a microplate reader.

  • A standard curve is generated using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

3. Data Analysis:

  • The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is determined from the dose-response curve.

Signaling Pathway

The anti-inflammatory effects of Ophioglonin, and by extension this compound, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory genes, including iNOS.

The diagram below illustrates the canonical NF-κB signaling pathway and the points of inhibition by Ophioglonin.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκB Degradation Ophioglonin_inhibition Ophioglonin Inhibition Ophioglonin_inhibition->IKK_complex Inhibits Phosphorylation DNA DNA NFkB_nucleus->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, etc.) DNA->Pro_inflammatory_genes

NF-κB signaling pathway and Ophioglonin's inhibitory action.

This guide provides a foundational understanding of this compound's anti-inflammatory potential in comparison to other homoflavonoids. Further research, particularly to establish a direct IC50 value for this compound in nitric oxide inhibition, is warranted to fully elucidate its therapeutic promise.

References

Replicating published findings on Ophioglonol's bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivity of Ophioglonol and its analogs, focusing on its anti-inflammatory and antioxidant properties. The data presented is based on published findings and aims to assist researchers in replicating and expanding upon these studies. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a comprehensive understanding of this compound's mechanism of action.

Comparative Bioactivity Data

Published studies have demonstrated that Ophioglonin (OPN), a characteristic homoflavonoid from the genus Ophioglossum and closely related to this compound, exhibits significant anti-inflammatory and antioxidant activities. Its efficacy has been compared to other well-known flavonoids, Luteolin and Dihydroquercetin.[1][2][3]

CompoundBioactivity AssayCell Line/ModelIC50 / EffectSource
Ophioglonin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsComparable to Luteolin and Dihydroquercetin[1][2][3]
Carrageenan-induced Paw EdemaMouseSignificant inhibition of edema[1][2][3]
DPPH Radical ScavengingIn vitroPotent antioxidant activity[4]
Luteolin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsIC50: 27 µM
DPPH Radical ScavengingIn vitroIC50: 14 µM
Dihydroquercetin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsPotent inhibitory activity[1][2][3]
DPPH Radical ScavengingIn vitroEffective antioxidant[5]

Experimental Protocols

To aid in the replication of these findings, detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.[6][7][8]

Materials:

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • Test compound (this compound, Luteolin, Dihydroquercetin) at various concentrations

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the chosen solvent.

  • Add a specific volume of each compound dilution to the wells of a 96-well plate.

  • Add an equal volume of the DPPH solution to each well.

  • Include a control well containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.

Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[9][10][11]

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (this compound, Luteolin, Dihydroquercetin)

  • Griess Reagent

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated incubation period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Add Griess Reagent to the supernatant and incubate at room temperature.

  • Measure the absorbance at approximately 540 nm to determine the nitrite concentration, which reflects the amount of NO produced.

  • Calculate the percentage of inhibition of NO production for each compound concentration and determine the IC50 value.

Carrageenan-Induced Paw Edema in Mice

This in vivo model is used to assess the anti-inflammatory activity of a compound by its ability to reduce the swelling (edema) induced by the injection of carrageenan into the paw of a mouse.[12][13][14]

Materials:

  • Mice (specific strain and weight)

  • Carrageenan solution (typically 1% in saline)

  • Test compound (this compound)

  • Positive control (e.g., Indomethacin)

  • Vehicle control (e.g., saline or DMSO)

  • Pletysmometer or calipers to measure paw volume/thickness

Procedure:

  • Administer the test compound, positive control, or vehicle to different groups of mice via a specific route (e.g., oral gavage, intraperitoneal injection).

  • After a set period (e.g., 30-60 minutes), inject a standard volume of carrageenan solution into the subplantar region of the right hind paw of each mouse.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Signaling Pathways and Mechanisms of Action

Ophioglonin has been reported to exert its anti-inflammatory effects by inhibiting the activation of key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Ophioglonin is believed to interfere with this process, thereby reducing inflammation.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Leads to Degradation of IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

NF-κB Signaling Pathway Inhibition by this compound.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Ophioglonin has been shown to inhibit the phosphorylation of key MAPK proteins, such as ERK, JNK, and p38, thereby suppressing the downstream inflammatory response.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases Activates MAPKKK MAPKKK (e.g., TAK1) Upstream_Kinases->MAPKKK Phosphorylates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces This compound This compound This compound->MAPKKK Inhibits This compound->MAPKK Inhibits This compound->MAPK Inhibits

MAPK Signaling Pathway Inhibition by this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening the bioactivity of this compound and its analogs.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_mechanistic Mechanistic Studies DPPH DPPH Assay (Antioxidant) Western_Blot Western Blot (NF-κB & MAPK pathways) NO_Assay Nitric Oxide Assay (Anti-inflammatory) Paw_Edema Carrageenan-Induced Paw Edema NO_Assay->Paw_Edema Paw_Edema->Western_Blot Compound This compound / Analogs Compound->DPPH Compound->NO_Assay

Experimental workflow for this compound bioactivity screening.

References

Ophioglonol: A Comparative Analysis of In Vitro and In Vivo Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo anti-inflammatory activities of compounds derived from the fern genus Ophioglossum, with a focus on the homoflavonoid class to which Ophioglonol belongs. Due to a greater availability of published data on the related compound, Ophioglonin (OPN), it will be used as the primary subject for this analysis to illustrate the correlation between laboratory and whole-organism studies. Ophioglonin shares a structural similarity with this compound and its activities provide valuable insights into the potential therapeutic applications of this class of compounds.

Recent studies have demonstrated that Ophioglonin, a characteristic homoflavonoid isolated from Ophioglossum vulgatum L., exhibits significant anti-inflammatory properties.[1][2] The therapeutic potential of this compound is attributed to its ability to modulate key inflammatory signaling pathways.[1][2] This guide will delve into the experimental data from both cellular models and animal studies to provide a comprehensive comparison.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro and in vivo studies on Ophioglonin, providing a clear comparison of its efficacy in different experimental settings.

Parameter In Vitro Assay In Vivo Model
Test System Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, mouse bone marrow-derived macrophages (BMDMs), and peritoneal exudate macrophages (PEMs)[2]Carrageenan-induced paw edema in mice[2]
Key Biomarker/Effect Inhibition of Nitric Oxide (NO) productionReduction in paw swelling (edema)
Effective Concentration / Dosage Data on specific IC50 values for Ophioglonin are not detailed in the provided abstracts. However, it is noted to have effects similar to dihydroquercetin and luteolin at the concentrations tested.[2]The ethyl acetate fraction of a related species, O. thermale, showed a 21.5% inhibitory effect on edema at 200 mg/kg.[3] Specific dosage and efficacy for purified Ophioglonin are pending further detailed publication.
Mechanism of Action Inhibition of NF-κB and MAPK signaling pathways[1][2]Attenuation of the inflammatory response, consistent with the in vitro mechanism[2]

Experimental Workflows

To understand the correlation between the laboratory and animal studies, it is essential to visualize the experimental progression. The following diagram outlines the typical workflow from initial cell-based screening to validation in a living organism.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation a LPS Stimulation of Macrophages (RAW264.7, BMDM, PEM) b Treatment with Ophioglonin a->b c Measurement of Inflammatory Markers (e.g., Nitric Oxide) b->c d Western Blot for Signaling Proteins (NF-κB, MAPK pathway) b->d e Induction of Paw Edema (Carrageenan Injection) c->e Positive Correlation f Administration of Ophioglonin e->f g Measurement of Paw Volume f->g h Histological Analysis of Tissue g->h

Figure 1: Experimental workflow from in vitro screening to in vivo validation.

Mechanism of Action: Signaling Pathway

The anti-inflammatory effects of Ophioglonin are primarily mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response, as they lead to the production of pro-inflammatory mediators. The diagram below illustrates the key points of intervention by Ophioglonin.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates IKK IκBα TLR4->IKK Activates Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) ERK->Inflammation Induces JNK->Inflammation Induces p38->Inflammation Induces NFkB NF-κB p65 IKK->NFkB Activates NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates NFkB_nucleus->Inflammation Induces Ophioglonin Ophioglonin Ophioglonin->ERK Inhibits Ophioglonin->JNK Inhibits Ophioglonin->p38 Inhibits Ophioglonin->IKK Inhibits Ophioglonin->NFkB Inhibits

Figure 2: Inhibition of NF-κB and MAPK signaling pathways by Ophioglonin.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, the following are detailed methodologies adapted from the referenced studies.

In Vitro Anti-inflammatory Activity Assay
  • Cell Culture: RAW264.7 macrophages, mouse bone marrow-derived macrophages (BMDMs), or peritoneal exudate macrophages (PEMs) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Nitric Oxide (NO) Assay:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of Ophioglonin for 1 hour.

    • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

    • The concentration of nitric oxide in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the NO concentration is calculated from a sodium nitrite standard curve.

  • Western Blot Analysis:

    • Cells are treated with Ophioglonin and/or LPS as described above.

    • Total protein is extracted, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, phospho-JNK).

    • After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Activity Assay
  • Animal Model: Male ICR mice (or a similar strain) weighing 20-25g are used. The animals are housed under standard laboratory conditions with free access to food and water. All animal procedures are conducted in accordance with approved ethical guidelines.

  • Carrageenan-Induced Paw Edema:

    • Mice are divided into several groups: a control group, a carrageenan-only group, and treatment groups receiving different doses of Ophioglonin.

    • The treatment groups are orally administered with Ophioglonin one hour before the carrageenan injection. The control group receives the vehicle.

    • Acute inflammation is induced by injecting 50 µL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Statistical Analysis: Data are expressed as the mean ± standard deviation (SD). Statistical significance is determined using an appropriate test, such as a one-way analysis of variance (ANOVA). A p-value of less than 0.05 is considered statistically significant.

Conclusion

The available data strongly suggest a positive correlation between the in vitro and in vivo anti-inflammatory activities of Ophioglonin, a compound structurally related to this compound. The in vitro studies effectively demonstrate its mechanism of action by inhibiting the NF-κB and MAPK signaling pathways in macrophages.[1][2] This mechanistic action translates to a tangible anti-inflammatory effect in the in vivo carrageenan-induced paw edema model, a standard for screening anti-inflammatory drugs.[2] While further studies with purified this compound are required to establish its specific dose-response relationship, the findings for Ophioglonin provide a robust foundation for its potential development as a therapeutic agent for inflammation-associated disorders.[2]

References

Ophioglonol: A Comparative Safety Analysis Against Synthetic Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Ophioglonol, a naturally derived homoflavonoid, against established synthetic anti-inflammatory drugs. The comparison draws upon available preclinical data to offer an objective overview for researchers and professionals in drug development.

Executive Summary

This compound, a compound isolated from the fern Ophioglossum vulgatum, has demonstrated anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. This mechanism is shared by several synthetic drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors. This guide presents a side-by-side comparison of the available toxicological data for this compound and its related compounds with that of selected synthetic drugs, highlighting key differences in their safety profiles. While comprehensive toxicological data for pure this compound is limited, studies on extracts of Ophioglossum vulgatum and the related compound ophioglonin suggest a favorable preliminary safety profile.

Comparative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound and its related compounds, alongside comparable data for the synthetic NSAIDs diclofenac and celecoxib, and the specific signaling pathway inhibitors BAY 11-7082 (NF-κB) and SB203580 (p38 MAPK).

Table 1: In Vivo Acute Toxicity Data

Compound/ExtractTest SpeciesRoute of AdministrationLD50 (Median Lethal Dose)Observed Adverse Effects
Ophioglossum vulgatum ExtractMouseOral> 400 mg/kg (for 7 days)No adverse effects observed.[1]
DiclofenacRatOral53 - 240 mg/kg[1][2][3]Gastrointestinal toxicity, renal toxicity, cardiovascular events.[4]
CelecoxibRatOral> 2000 mg/kg[4]Lower gastrointestinal toxicity compared to non-selective NSAIDs, potential for cardiovascular and renal adverse events.[5][6]
BAY 11-7082RatIntraperitonealNot FoundIn a cardiac ischemia-reperfusion model, a dose of 130 µg/kg was used without reported systemic toxicity.[7] In another study, 10 mg/kg was found to have minimal adverse effects in mice.[8]
SB203580DogNot SpecifiedNot FoundAcute lymphoid and gastrointestinal toxicity observed with selective p38α MAPK inhibitors.[9]

Table 2: In Vitro Cytotoxicity and Inhibitory Concentration Data

CompoundCell LineAssayIC50 (Median Inhibitory Concentration)
Ophioglossum vulgatum Ethyl Acetate FractionHaCaT (Human Keratinocytes)Cytotoxicity≥ 500 µg/mL[10]
Pedunculosumoside A (from O. pedunculosum)HepG2.2.15HBsAg Secretion Inhibition238.0 µM[5]
Pedunculosumoside C (from O. pedunculosum)HepG2.2.15HBsAg Secretion Inhibition70.5 µM[5]
DiclofenacNot SpecifiedCOX InhibitionNot Specified in provided results
CelecoxibSf9 cellsCOX-2 Inhibition40 nM
CelecoxibHeLa (Cervical Cancer)Cytotoxicity (MTT)40 µM[4]
CelecoxibSKOV3 (Ovarian Cancer)Cytotoxicity (MTT)25 µM[11]
CelecoxibHEY (Ovarian Cancer)Cytotoxicity (MTT)44 µM[11]
CelecoxibIGROV1 (Ovarian Cancer)Cytotoxicity (MTT)50 µM[11]
BAY 11-7082Tumor cellsTNFα-induced IκBα phosphorylation inhibition10 µM[10][12][13][14][15][16]
SB203580THP-1 (Monocytic)p38 MAPK Inhibition0.3 - 0.5 µM[17]
SB203580Heat-shocked HeLa cellsp38 MAPK Inhibition0.6 µM[18]

Signaling Pathway Overview

This compound and the compared synthetic drugs exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling cascades. These pathways are central to the cellular response to inflammatory stimuli.

Inflammatory Signaling Pathways Simplified Inflammatory Signaling Pathways cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Activation cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events cluster_inhibitors Points of Inhibition Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK p38 MAPK p38 MAPK Receptor->p38 MAPK IκB IκB IKK->IκB Inhibits IKK->IκB Phosphorylates Gene_Expression Pro-inflammatory Gene Expression p38 MAPK->Gene_Expression Activates transcription factors NF-κB NF-κB IκB->NF-κB Sequesters NF-κB->Gene_Expression Translocates to nucleus This compound This compound This compound->p38 MAPK This compound->NF-κB BAY 11-7082 BAY 11-7082 BAY 11-7082->IKK SB203580 SB203580 SB203580->p38 MAPK

Caption: Inhibition points of this compound and synthetic drugs in inflammatory pathways.

Experimental Methodologies

This section details the protocols for key experiments cited in this guide, providing a framework for the replication and validation of the presented data.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This study is designed to assess the short-term toxicity of a substance when administered in a single oral dose.

Acute_Oral_Toxicity_Workflow Acute Oral Toxicity (OECD 423) Workflow Animal_Acclimatization Acclimatization of Animals (e.g., Wistar Rats, 5 days) Fasting Overnight Fasting (Food withheld, water ad libitum) Animal_Acclimatization->Fasting Dosing Single Oral Gavage (e.g., this compound or vehicle) Fasting->Dosing Observation_Short Observation (4 hours) (Clinical signs, mortality) Dosing->Observation_Short Observation_Long Daily Observation (14 days) (Body weight, clinical signs, mortality) Observation_Short->Observation_Long Necropsy Gross Necropsy (Day 14 or at death) Observation_Long->Necropsy Data_Analysis Data Analysis (LD50 estimation, toxicological profile) Necropsy->Data_Analysis

Caption: Workflow for an acute oral toxicity study.

Protocol Details:

  • Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Wistar rats or C57BL/6 mice) of a single sex (typically females) are used.[1][19][20] Animals are acclimatized to laboratory conditions for at least five days before the study.

  • Fasting: Prior to dosing, animals are fasted overnight (food is withheld, but not water).[21]

  • Dose Administration: The test substance is administered as a single oral dose via gavage.[21] A control group receives the vehicle used to dissolve the test substance.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[13][21][22]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[13]

Sub-chronic Oral Toxicity Study (Adapted from OECD Guideline 408)

This study evaluates the potential adverse effects of a substance following repeated oral administration over a 90-day period.

Protocol Details:

  • Animal Selection and Grouping: Healthy young rodents are randomly assigned to control and treatment groups (at least 10 males and 10 females per group).[23][24][25]

  • Dose Administration: The test substance is administered orally via gavage or in the diet daily for 90 days at three or more dose levels.[23][24][25] A control group receives the vehicle only.

  • Clinical Observations: Daily observations for signs of toxicity and weekly measurements of body weight and food consumption are recorded.[23][24][25]

  • Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at interim periods) for analysis of hematological and biochemical parameters.[23][24][25]

  • Pathology: At the end of the study, all animals are euthanized and subjected to a full necropsy, including organ weight measurements and histopathological examination of major organs and tissues.[23][24][25]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Cell_Seeding Seed cells in 96-well plate Treatment Add test compound (e.g., this compound, synthetic drugs) Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Incubation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Incubation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol Details:

  • Cell Culture: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[11][26]

  • Compound Treatment: The test compound is added to the wells at various concentrations, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[4][11]

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[11][14][25][26][27]

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[4][11][14]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[11][14][25]

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell viability) is calculated.[28]

Conclusion

It is crucial to note that the data for this compound is still limited, and further comprehensive toxicological studies, including sub-chronic and chronic toxicity assessments, are necessary to establish a complete safety profile. The information presented in this guide should serve as a foundation for researchers to design further studies and make informed decisions in the development of this compound as a potential therapeutic agent.

References

A Head-to-Head Comparison of Ophioglonol Extraction Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Ophioglonol, a homoflavonoid found in plants of the Ophioglossum genus, has garnered interest for its potential therapeutic properties. This guide provides a head-to-head comparison of various techniques for the extraction of this compound and related homoflavonoids, supported by available experimental data.

Data Summary: this compound and Homoflavonoid Extraction

Extraction TechniquePlant MaterialSolvent SystemKey FindingsReference
Solvent Extraction (Heat Reflux) Ophiopogon japonicus RootChloroform/Methanol (1:1, v/v)Yield: 3.89 ± 0.15% (w/w); Total Flavonoid Content: 16.50 ± 0.38 mg RE/g[1]
Solvent Extraction (Heat Reflux) Ophiopogon japonicus RootMethanolYield: 11.52 ± 0.21% (w/w); Total Flavonoid Content: 10.13 ± 0.25 mg RE/g[1]
Solvent Extraction (Heat Reflux) Ophiopogon japonicus Root70% EthanolYield: 15.28 ± 0.33% (w/w); Total Flavonoid Content: 7.82 ± 0.19 mg RE/g[1]
Microwave-Assisted Extraction (MAE) Ophiopogon japonicus90.0% EthanolExtraction Rate: 39.7% (higher than non-microwave methods)[2]
Ultrasonic and Reflux Extraction Ophioglossum vulgatum70% AlcoholTotal Flavonoid Content: ~2.37% (23.6552 mg/g)[3]
Soxhlet Extraction Ophioglossum thermaleEthyl AcetateHighest total phenolic content among tested solvents (475.65 mg of EGCG/g)[4]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on methods described in the cited literature for the extraction of homoflavonoids and related compounds from Ophioglossum and Ophiopogon species.

Conventional Solvent Extraction (Heat Reflux)

This method is commonly used for the extraction of flavonoids from plant materials.

Protocol:

  • Dry the plant material (e.g., roots of Ophiopogon japonicus) and grind it into a fine powder.

  • Suspend the powdered material in the chosen solvent (e.g., chloroform/methanol (1:1, v/v), methanol, or 70% ethanol) in a round-bottom flask, typically at a ratio of 20 g of powder to 200 mL of solvent.

  • Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent.

  • Maintain the reflux for a specified period, typically 2 hours.

  • Repeat the extraction process three times with fresh solvent for exhaustive extraction.

  • Combine the extracts from all cycles and filter to remove solid plant debris.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, which can accelerate the extraction process.

Protocol:

  • Prepare the powdered plant material as described for conventional solvent extraction.

  • Place the sample in a microwave extraction vessel with the selected solvent (e.g., 90.0% ethanol) at a specific solid-to-liquid ratio (e.g., 1:14 g/mL).

  • Set the microwave parameters, including treatment time (e.g., 4 minutes) and power level (e.g., medium power).

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • The resulting extract can then be concentrated or used for further analysis.

Ultrasound-Assisted and Reflux Extraction

This method combines the use of ultrasonic waves to disrupt cell walls and enhance solvent penetration with traditional reflux extraction.

Protocol:

  • Dry and powder the fresh plant material (e.g., Ophioglossum vulgatum).

  • Suspend the powder in the extraction solvent (e.g., 40 mL of 70% alcohol for 5 g of powder).

  • Subject the mixture to ultrasonic shaking for a designated period (e.g., 6 hours).

  • Following ultrasonication, transfer the solution to a water bath for reflux extraction at a specific temperature (e.g., 70 °C) for a set duration (e.g., 1.5 hours).

  • Repeat the reflux extraction three times.

  • Combine the extracts and process as described in the conventional solvent extraction method.

Visualizing the Extraction Workflow and Biological Activity

To better illustrate the processes and potential biological interactions of this compound and related compounds, the following diagrams are provided.

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction Methods Plant_Material Ophioglossum sp. (Dried, Powdered) Solvent_Extraction Conventional Solvent (e.g., Reflux) Plant_Material->Solvent_Extraction MAE Microwave-Assisted Extraction (MAE) Plant_Material->MAE UAE Ultrasound-Assisted Extraction (UAE) Plant_Material->UAE Crude_Extract Crude Homoflavonoid Extract Solvent_Extraction->Crude_Extract MAE->Crude_Extract UAE->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification This compound Isolated this compound Purification->this compound

A generalized workflow for the extraction and isolation of this compound.

Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor MAPKKK MAPKKK Cell_Surface_Receptor->MAPKKK IKK IKK Complex Cell_Surface_Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) MAPK->Pro_inflammatory_Genes activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB->Pro_inflammatory_Genes activates Ophioglonin Ophioglonin (related Homoflavonoid) Ophioglonin->MAPK inhibits Ophioglonin->NFkB inhibits

Inhibition of NF-κB and MAPK pathways by a related homoflavonoid.

Concluding Remarks

The selection of an optimal extraction technique for this compound depends on various factors, including the desired yield, purity, processing time, and available equipment. Conventional solvent extraction methods are well-established but can be time- and solvent-intensive. Modern techniques like Microwave-Assisted Extraction and Ultrasound-Assisted Extraction offer the potential for higher efficiency and reduced extraction times.

The available data suggests that solvent choice plays a crucial role in the extraction efficiency of flavonoids from Ophioglossum and related species. A chloroform/methanol mixture appears effective for maximizing flavonoid content, while ethanol-based systems may yield a greater overall extract weight. For researchers aiming to isolate this compound, a multi-step approach involving an efficient extraction method followed by chromatographic purification is necessary.

Further research is warranted to conduct a direct, systematic comparison of these extraction techniques on the same batch of Ophioglossum plant material to provide a definitive guide for maximizing this compound yield and purity. The inhibitory effects of related homoflavonoids on key inflammatory signaling pathways highlight the therapeutic potential of these compounds and underscore the importance of efficient extraction methodologies.

References

Safety Operating Guide

Ophioglonol: Comprehensive Disposal and Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ophioglonol is a hypothetical compound presented for illustrative purposes. The following guidance is based on established safety and disposal protocols for hazardous heterocyclic research compounds and kinase inhibitors. Always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to your institution's and local authorities' regulations for hazardous waste management.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, a novel heterocyclic kinase inhibitor. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

This compound Safety Profile and Handling

This compound is presumed to be a potent, biologically active compound requiring careful handling to prevent exposure. The primary risks associated with compounds of this class include toxicity upon ingestion, inhalation, or skin contact, as well as potential irritation to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves are recommended.[1] Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles with side shields are mandatory.[1]

  • Lab Coat: A fully buttoned lab coat should be worn at all times.

  • Respiratory Protection: When handling the powdered form or creating aerosols, work within a certified chemical fume hood.[1][2]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.

This compound Waste Disposal Procedures

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Chemical waste must be segregated based on its physical state and compatibility with other substances.[3][4]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and contaminated labware (e.g., pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5][6]

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing this compound in separate, designated hazardous waste containers.[6]

    • Do not mix incompatible waste streams. For instance, never mix acidic waste with basic waste or organic solvents with aqueous solutions in the same container.[4]

    • It is recommended to use the original container or a suitable substitute that can be securely sealed.[4]

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container.

Step 2: Labeling of Waste Containers

All hazardous waste containers must be accurately and clearly labeled.[5][7] The label should include:

  • The words "Hazardous Waste."[5]

  • The full chemical name(s) of the contents (e.g., "this compound in DMSO," "Aqueous waste with this compound"). Avoid using abbreviations or chemical formulas.[5]

  • The approximate concentration or percentage of each component.

  • The date the waste was first added to the container (accumulation start date).[7]

  • The name of the principal investigator or laboratory contact.

Step 3: Storage of Hazardous Waste

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[4]

  • Ensure all containers are kept closed except when adding waste.[3][5]

  • Liquid waste containers must be stored in secondary containment trays to prevent the spread of spills.[3][5]

  • Segregate incompatible waste containers to prevent accidental reactions.[4]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste containers.[3]

  • Do not dispose of any this compound waste down the drain or in the regular trash.[3]

Quantitative Data: this compound Waste Log Example

Waste Stream IDWaste TypePrimary Constituent(s)Volume (L) / Mass (g)Accumulation Start DateDisposal Pickup Date
OPH-L-001Liquid (Organic)This compound in DMSO0.5 L2025-10-202025-11-15
OPH-L-002Liquid (Aqueous)This compound in cell culture media2.0 L2025-10-222025-11-15
OPH-S-001SolidContaminated pipette tips, gloves500 g2025-10-202025-11-15

Experimental Protocol: In Vitro Cell Viability Assay

This protocol describes a common experiment where this compound would be used to assess its cytotoxic effects on a cancer cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line (e.g., SKOV3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT reagent (or similar viability assay reagent)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed SKOV3 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the treated cells for 48 hours at 37°C and 5% CO₂.

  • Viability Assessment: Add MTT reagent to each well and incubate for 4 hours. The viable cells will convert the MTT into formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Mandatory Visualizations

The following diagrams illustrate the hypothetical mechanism of action of this compound and the workflow for its evaluation.

Ophioglonol_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->AKT

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of AKT phosphorylation.

Experimental_Workflow start Start seed_cells Seed Cells in 96-Well Plates start->seed_cells treat_cells Treat with this compound (Serial Dilutions) seed_cells->treat_cells incubate Incubate for 48 Hours treat_cells->incubate viability_assay Perform MTT Viability Assay incubate->viability_assay read_plate Read Absorbance viability_assay->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.